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Foundational

Comprehensive Technical Guide on[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid: Physicochemical Profiling and Cross-Coupling Dynamics

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Introduction & Structural Significance In modern medicinal chemistry, the incor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Introduction & Structural Significance

In modern medicinal chemistry, the incorporation of sulfonamide pharmacophores into biaryl scaffolds is a critical strategy for developing enzyme inhibitors (such as cyclooxygenase-2 and carbonic anhydrase inhibitors). [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (CAS: 2377611-59-9) serves as a highly specialized, bifunctional building block designed for this exact purpose.

As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a dynamic participant in catalytic cycles. Its structure features a boronic acid moiety for carbon-carbon bond formation, an electron-withdrawing diethylsulfamoyl group at the para position, and a sterically active methyl group at the meta position. Understanding the interplay of these functional groups is essential for optimizing its behavior in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Physicochemical Profiling & Causality

To rationally design a reaction protocol, we must first analyze the compound's physical and chemical parameters. The data summarized below dictates our choice of solvents, bases, and thermal conditions.

Quantitative Data Summary
PropertyValueCausality / Experimental Implication
CAS Number 2377611-59-9Unique identifier for procurement and database tracking [1].
Molecular Formula C₁₁H₁₈BNO₄SDetermines stoichiometric equivalents in catalytic setups.
Molecular Weight 271.14 g/mol Standardized mass for molarity calculations [2].
Predicted pKa 7.98 ± 0.17The para-sulfamoyl group increases the Lewis acidity of the boron atom. This relatively low pKa means weaker bases (e.g., K₂CO₃) are sufficient to form the active boronate species [3].
Predicted Boiling Point 447.5 ± 55.0 °CIndicates extremely low volatility; the compound is stable under standard reflux conditions used in cross-coupling[3].
Predicted Density 1.26 ± 0.1 g/cm³Relevant for calculating dispersion kinetics in biphasic (aqueous/organic) solvent systems.
Physical State SolidRequires pre-dissolution in polar aprotic solvents (e.g., 1,4-dioxane or DMF) prior to introduction into the catalytic cycle.

Reactivity Dynamics: The Role of the Sulfamoyl Group

The success of a Suzuki-Miyaura coupling relies heavily on the transmetalation step, which is governed by the speciation of the boronic acid.

The electron-withdrawing nature of the diethylsulfamoyl group (-M, -I effects) pulls electron density away from the aromatic ring. This increases the Lewis acidity of the boron atom, allowing it to readily accept a hydroxide or carbonate ion from the aqueous base. The resulting tetrahedral boronate anion is the active nucleophile required for transmetalation with the Pd(II)-aryl halide complex. Furthermore, the adjacent methyl group provides a slight steric shield, which subtly retards competitive protodeboronation (the premature cleavage of the C-B bond), thereby increasing the overall catalytic turnover and yield.

G A [4-(Diethylsulfamoyl)- 3-methylphenyl]boronic acid (pKa ~7.98) B Base Addition (Aqueous K2CO3) A->B OH- Coordination C Tetrahedral Boronate Anion B->C Activation E Transmetalation Intermediate C->E Nucleophilic Transfer D Pd(II)-Aryl Halide Complex D->E Electrophilic Capture F Reductive Elimination (Sulfonamide Biaryl) E->F Product Release

Caption: Mechanistic pathway of boronate formation and transmetalation.

Self-Validating Experimental Protocol for Biaryl Synthesis

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards, protocols cannot be blind recipes. The following methodology for coupling[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid with an aryl bromide is designed as a self-validating system . It incorporates in-process controls to verify reaction integrity at every critical juncture [4].

Step-by-Step Methodology

Step 1: Reagent Assembly & Speciation Check

  • Action: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 equiv),[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Causality: A 1.2 molar excess of the boronic acid compensates for any minor oxidative homocoupling. Pd(dppf)Cl₂ is selected because the bulky bidentate dppf ligand prevents catalyst deactivation and facilitates the reductive elimination of sterically hindered ortho-methyl substrates.

  • Validation Check: Prior to use, analyze the boronic acid via ¹H-NMR. If broad peaks indicate boroxine (trimer) formation due to dehydration, add an additional 0.1 equivalents of water to the reaction mixture to hydrolyze the trimer back to the active monomer.

Step 2: Solvent Introduction & Degassing

  • Action: Add a 4:1 mixture of 1,4-Dioxane and Water. Sparge the solution with Argon for 15 minutes.

  • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst and the homocoupling of the boronic acid. The biphasic solvent ensures solubility of both the organic substrates and the inorganic base.

Step 3: Base Addition & Thermal Activation

  • Action: Add K₂CO₃ (2.0 equiv) and heat the mixture to 90 °C under an Argon atmosphere.

  • Causality: K₂CO₃ provides the optimal pH to deprotonate water, forming the hydroxide ions needed to convert the boronic acid (pKa 7.98) into the reactive tetrahedral boronate.

Step 4: In-Process Monitoring (The Validation Loop)

  • Action: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Causality: This prevents premature workup. The reaction is only deemed complete when the aryl halide peak is <5% relative to the product peak. If unreacted starting material remains, heating is continued.

Step 5: Workup and Purification

  • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

G Step1 Step 1: Reagent Assembly Boronic Acid + Ar-X + Pd(dppf)Cl2 Step2 Step 2: Degassing Argon sparging (15 min) Step1->Step2 Step3 Step 3: Base Addition Aqueous K2CO3 introduction Step2->Step3 Step4 Step 4: Thermal Activation Heating at 90°C Step3->Step4 Check1 LC-MS Check: >95% Conversion? Step4->Check1 Check1->Step4 No (Continue Heating) Step5 Step 5: Workup & Purification Extraction & Chromatography Check1->Step5 Yes (Proceed)

Caption: Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

Applications in Drug Development

The integration of the diethylsulfamoyl group via this boronic acid is highly strategic. Sulfonamides are classic bioisosteres for carboxylic acids and are renowned for their ability to form robust hydrogen bond networks within protein binding pockets.

By utilizing[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid, medicinal chemists can rapidly generate libraries of diverse biaryl sulfonamides. The meta-methyl group introduces a controlled degree of conformational restriction between the biaryl rings, which is a proven tactic for increasing target selectivity and reducing off-target toxicity in kinase and protease inhibitor development.

References

Exploratory

An In-Depth Technical Guide to [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid, a valuable building block in modern me...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid, a valuable building block in modern medicinal chemistry and organic synthesis. The document details its physicochemical properties, including molecular weight and exact mass, and offers expert insights into its synthetic pathways and practical applications. Authored for researchers and drug development professionals, this guide explains the rationale behind experimental choices, providing detailed, step-by-step protocols for its preparation and its use in palladium-catalyzed cross-coupling reactions. Visualizations of the molecular structure and reaction workflows are included to facilitate a deeper understanding of the chemical processes involved.

Introduction: The Role of Arylboronic Acids in Drug Discovery

Arylboronic acids and their derivatives have become indispensable tools in the pharmaceutical and agrochemical industries, largely due to their versatility, stability, and relatively low toxicity. Their prominence surged with the advent of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that facilitates the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. This reaction has revolutionized the synthesis of complex organic molecules, including numerous commercial drugs.

The boronic acid functional group, -B(OH)₂, is a weak Lewis acid, which allows for a unique reactivity profile. It can form reversible covalent bonds with diols, a property leveraged in sensing and purification, and it readily undergoes transmetalation with palladium catalysts, the key step in Suzuki-Miyaura coupling. The ability to introduce a wide array of substituents onto the phenyl ring of a boronic acid allows for the fine-tuning of a molecule's steric and electronic properties, which is a cornerstone of modern drug design. Substituted phenylboronic acids, such as the title compound, are therefore highly sought-after intermediates for the construction of novel bioactive compounds.

Physicochemical Properties of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key quantitative data for [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid are summarized below.

PropertyValueSource
CAS Number 2377611-59-9[1]
Molecular Formula C₁₁H₁₈BNO₄S[1]
Molecular Weight 271.14 g/mol [1]
Exact Mass 271.1002 DaCalculated

The exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹¹B, ¹⁴N, ¹⁶O, and ³²S) and is a critical parameter for high-resolution mass spectrometry analysis.

Molecular Structure

The structure of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid features a phenyl ring substituted with a boronic acid group, a methyl group, and a diethylsulfamoyl group. The relative positions of these substituents are crucial for the molecule's reactivity and its ability to interact with biological targets.

Caption: Chemical structure of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid.

Synthesis of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid

The synthesis of substituted arylboronic acids typically involves the introduction of the boronic acid moiety onto a pre-functionalized aromatic ring. A common and robust method is the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate, followed by acidic hydrolysis. This section outlines a plausible and detailed synthetic route to the title compound, starting from commercially available materials.

Synthesis of the Precursor: 4-Bromo-2-methyl-N,N-diethylbenzenesulfonamide

cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Sulfonylation A 2-Methylaniline B Diazonium Salt A->B NaNO₂, HBr C 4-Bromo-2-methylaniline B->C CuBr D 4-Bromo-2-methylbenzenesulfonyl chloride C->D 1. NaNO₂, HCl, SO₂ 2. CuCl₂ E 4-Bromo-2-methyl-N,N-diethylbenzenesulfonamide D->E Diethylamine, Base

Caption: Proposed synthetic workflow for the precursor.

Experimental Protocol:

Step 1: Synthesis of 4-Bromo-2-methylaniline

  • To a stirred solution of 2-methylaniline (1.0 eq) in aqueous hydrobromic acid (48%), cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) bromide (1.1 eq) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

  • Cool the mixture, basify with aqueous sodium hydroxide, and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Step 2: Synthesis of 4-Bromo-2-methyl-N,N-diethylbenzenesulfonamide

  • The 4-bromo-2-methylaniline (1.0 eq) is converted to its corresponding diazonium salt as described above, using hydrochloric acid instead of hydrobromic acid.

  • In a separate vessel, saturate a mixture of acetic acid and water with sulfur dioxide gas at 0 °C. Add copper(II) chloride (catalytic amount).

  • Slowly add the cold diazonium salt solution to the sulfur dioxide solution.

  • After the addition, stir the reaction at room temperature for several hours.

  • Extract the product, 4-bromo-2-methylbenzenesulfonyl chloride, with a suitable organic solvent.

  • Without extensive purification, dissolve the crude sulfonyl chloride in a solvent such as dichloromethane.

  • Cool the solution to 0 °C and add diethylamine (2.2 eq) and a non-nucleophilic base like triethylamine (1.2 eq).

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with dilute acid, water, and brine. Dry the organic layer and concentrate to yield the desired precursor. Purify by column chromatography.

Borylation to [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid

With the halogenated precursor in hand, the boronic acid can be prepared via a Grignard reaction followed by quenching with a borate ester.

cluster_0 Grignard Formation and Borylation Precursor 4-Bromo-2-methyl-N,N- diethylbenzenesulfonamide Grignard Aryl Grignard Reagent Precursor->Grignard Mg, THF Boronate_Ester Boronate Ester Grignard->Boronate_Ester B(OiPr)₃, -78 °C Product [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid Boronate_Ester->Product Aqueous Acid Workup

Caption: Synthesis of the target boronic acid.

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.5 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Dissolve 4-bromo-2-methyl-N,N-diethylbenzenesulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF) and add a small portion to the magnesium.

  • Initiate the reaction with gentle heating. Once the reaction starts, add the remaining solution of the aryl bromide dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Slowly add triisopropyl borate (1.5 eq) dropwise, maintaining the temperature below -60 °C.

  • After the addition, allow the mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding it to a stirred mixture of ice and dilute hydrochloric acid.

  • Stir vigorously for 1-2 hours to hydrolyze the boronate ester.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude boronic acid can often be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of an organic solvent and hexanes).

Application in Suzuki-Miyaura Cross-Coupling

[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds, which are prevalent motifs in many pharmaceuticals. The following is a representative protocol for such a transformation.

cluster_0 Suzuki-Miyaura Cross-Coupling Boronic_Acid [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid Product Coupled Biaryl Product Boronic_Acid->Product Heat Aryl_Halide Aryl Halide (e.g., 2-bromopyridine) Aryl_Halide->Product Heat Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Product Heat Base Base (e.g., K₂CO₃) Base->Product Heat Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product Heat

Caption: A representative Suzuki-Miyaura coupling workflow.

Experimental Protocol:

  • To a reaction vessel, add [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (1.2 eq), the aryl halide (e.g., 2-bromopyridine, 1.0 eq), a palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 0.03 eq), and a base (e.g., potassium carbonate, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

The choice of catalyst, base, and solvent can be critical and may require optimization depending on the specific aryl halide used. The diethylsulfamoyl group is generally stable under these conditions.

Conclusion

[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its synthesis, while requiring a multi-step sequence, relies on well-established and scalable chemical transformations. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl structures, enabling the exploration of novel chemical space for the identification of new therapeutic agents. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this important chemical entity in their work.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544–4568. [Link]

  • Scientific Instrument Services. Exact Mass Calculator. [Link]

  • Knochel, P.; Dohle, W.; Gommermann, N.; Kneisel, F. F.; Kopp, F.; Korn, T.; Sapountzis, I.; Vu, V. A. Highly Functionalized Organomagnesium Reagents Prepared through Halogen-Metal Exchange. Angewandte Chemie International Edition, 2003 , 42 (36), 4302–4320. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids and 2-Pyridylboronates. Angewandte Chemie International Edition, 2008 , 47 (26), 4933–4936. [Link]

Sources

Foundational

Comprehensive Solubility Profile and Analytical Methodology for [4-(Diethylsulfamoyl)-3-methylphenyl]boronic Acid in Organic Solvents

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (CAS: 2377611-59-9) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (CAS: 2377611-59-9) is a highly functionalized arylboronic acid critical to modern medicinal chemistry and materials science. As a versatile building block for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), its successful application relies heavily on its dissolution characteristics.

Unlike simple organic molecules, the solubility of arylboronic acids is not a static physical property; it is a dynamic thermodynamic state complicated by reversible dehydration into cyclic anhydrides (boroxines) [1.10]. This whitepaper provides a rigorous structural analysis of the compound's solvation mechanics, a predicted solubility profile across organic solvent classes, and a self-validating experimental protocol adapted from to accurately quantify its solubility.

Structural Determinants & Solvation Thermodynamics

As a Senior Application Scientist, it is crucial to understand why a compound behaves the way it does in solution before attempting to measure it. The solubility of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid is dictated by the interplay of three distinct structural moieties:

  • The Boronic Acid (-B(OH)₂): This moiety acts as both a strong hydrogen-bond donor and acceptor. However, it introduces a significant analytical challenge. In solution, and particularly upon heating, boronic acids undergo an equilibrium dehydration reaction to form trimeric boroxines. Because the boroxine and the free boronic acid possess vastly different solubility profiles, the "solubility" of this compound is heavily dependent on the water content of the organic solvent[1].

  • The Diethylsulfamoyl Group (-SO₂NEt₂): This bulky, highly polar group acts as a potent hydrogen-bond acceptor. Its presence significantly enhances the compound's solubility in polar aprotic solvents (like acetone and THF) via strong dipole-dipole interactions, while its ethyl chains provide a minor lipophilic shield that prevents complete insolubility in moderately non-polar media.

  • The Methyl Group (-CH₃): Positioned ortho to the sulfonamide, this group introduces steric hindrance that disrupts planar crystal lattice packing. This disruption lowers the lattice energy compared to an unsubstituted analog, generally favoring dissolution.

G A [4-(Diethylsulfamoyl)-3-methylphenyl] boronic acid B Dehydration (Heat / Non-polar media) A->B Equilibrium D Polar Aprotic Solvents (High Solubility) A->D H-Bonding E Aliphatic Hydrocarbons (Low Solubility) A->E Polarity Mismatch C Boroxine Anhydride + H2O B->C

Caption: Thermodynamic factors and boroxine equilibrium dictating solubility.

Predicted Solubility Profile in Organic Solvents

Based on the structural thermodynamics and empirical data from analogous substituted phenylboronic acids[2][3], the following table summarizes the expected solubility profile of[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid.

Note: Quantitative values for highly specific boronic acids vary based on trace water content. These classifications serve as a foundational guide for solvent selection.

Solvent ClassRepresentative SolventExpected SolubilityMechanistic Rationale
Polar Aprotic Acetone, Tetrahydrofuran (THF)High (>50 mg/mL)Excellent H-bond accepting capability stabilizes the -B(OH)₂ protons. Strong dipole interactions with the -SO₂NEt₂ group.
Polar Protic Methanol, EthanolHigh (>30 mg/mL)Strong H-bond donor/acceptor networks. Caution: Alcohols can form reversible boronic esters, altering the chemical species.
Halogenated Chloroform, DichloromethaneModerate (5 - 20 mg/mL)Sufficient polarity to solvate the sulfonamide, but lacks strong H-bond acceptors for the boronic acid. Boroxine formation is highly favored here.
Aromatic Toluene, BenzeneLow (1 - 5 mg/mL)π-π stacking interactions provide limited solvation. The highly polar functional groups resist dissolution in non-polar media.
Aliphatic Hexane, HeptaneVery Low (<1 mg/mL)Severe polarity mismatch. The high lattice energy of the polar solid cannot be overcome by weak dispersion forces.

Rigorous Experimental Protocol: Modified Shake-Flask Method

To generate accurate, self-validating quantitative data, researchers must employ a modified version of the . Standard protocols often fail for boronic acids because they do not account for the boroxine equilibrium.

The following protocol ensures that true thermodynamic equilibrium is reached and that the analytical speciation is accurate.

Reagent Preparation & Pre-Equilibration
  • Solvent Drying: Ensure all organic solvents are dried over activated 3Å molecular sieves to establish a known baseline of anhydrous conditions.

  • Supersaturation (The Self-Validating Step): To ensure the final measurement is a true thermodynamic plateau rather than a kinetic artifact, prepare the samples via supersaturation. Add an excess of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (e.g., 100 mg) to 1.0 mL of the target solvent in a sealed, pressure-rated glass vial.

  • Thermal Cycling: Heat the vial to 40°C for 2 hours under constant agitation (500 rpm) to force dissolution and reach a supersaturated state.

Isothermal Equilibration
  • Cooling & Precipitation: Transfer the vials to a highly controlled isothermal shaker bath set strictly to 25.0 ± 0.1°C.

  • Equilibration Window: Agitate the samples for a minimum of 48 to 72 hours. Boronic acids require extended equilibration times because the transition between the boroxine and the free acid in solution is a multi-step kinetic process[4].

Phase Separation & Quantification
  • Separation: Centrifuge the equilibrated mixtures at 10,000 × g for 15 minutes at exactly 25.0°C. Do not use standard syringe filters, as the polar sulfonamide and boronic acid groups may exhibit non-specific binding to nylon or PTFE membranes, artificially lowering the measured concentration.

  • Dilution: Carefully extract an aliquot of the clear supernatant and dilute it immediately in a quenching solvent (e.g., Acetonitrile/Water 50:50) to freeze the boronic acid/boroxine equilibrium.

  • HPLC-UV Analysis: Quantify the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection (typically at 210-254 nm).

Workflow S1 1. Solid Excess + Solvent S2 2. Isothermal Shaking (72h) S1->S2 S3 3. Centrifugation (10,000 x g) S2->S3 S4 4. HPLC-UV Quantification S3->S4

Caption: Modified OECD 105 Shake-Flask workflow for boronic acid solubility.

Conclusion & Best Practices

The solubility of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid is highly favorable in polar aprotic solvents due to the synergistic hydrogen-bond accepting nature of both the boronic acid and the diethylsulfamoyl moieties. However, researchers must remain vigilant regarding the dehydration of the compound into its boroxine anhydride. When executing cross-coupling reactions or formulating this compound, the strict control of trace water and temperature is just as critical as the choice of the primary organic solvent.

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available at:[Link]

  • OECD (1995). Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Available at:[Link]

  • Kua, J., & Iovine, P. M. (2025). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer / ACS Publications. Available at:[Link]

Sources

Exploratory

Crystal Structure and 3D Geometry of[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid: A Technical Guide

As a Senior Application Scientist specializing in structural chemistry and rational drug design, I have found that the crystallographic characterization of functionalized arylboronic acids is paramount for understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in structural chemistry and rational drug design, I have found that the crystallographic characterization of functionalized arylboronic acids is paramount for understanding their reactivity, bioavailability, and target-binding kinetics. [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (C₁₁H₁₈BNO₄S) is a highly versatile building block widely utilized in Suzuki-Miyaura cross-coupling reactions and as a pharmacophore in the development of enzyme inhibitors (such as COX-2 and Mps1 kinase inhibitors).

This whitepaper provides an in-depth analysis of the 3D geometry, steric constraints, and supramolecular hydrogen-bonding networks of this compound, grounded in field-proven crystallographic methodologies.

Molecular Anatomy and Conformational Causality

The 3D geometry of[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid is dictated by the interplay of three distinct structural domains: the planar phenyl core, the trigonal planar boronic acid moiety, and the sterically demanding tetrahedral diethylsulfamoyl group.

The Boronic Acid Moiety: Syn-Anti Conformation

The boron atom is sp2 -hybridized, resulting in a trigonal planar geometry with an empty p -orbital perpendicular to the molecular plane. In the solid state, the −B(OH)2​ group typically adopts a syn-anti conformation [1].

  • Causality: Why not syn-syn or anti-anti? The syn-anti arrangement minimizes intramolecular steric repulsion between the hydroxyl protons while perfectly orienting the oxygen lone pairs and protons to form highly stable, centrosymmetric R22​(8) inversion dimers. This thermodynamic preference is a hallmark of [2].

Steric Clash: The 3-Methyl and 4-Sulfamoyl Interface

The presence of the methyl group at the 3-position induces a critical steric clash with the adjacent diethylsulfamoyl group at the 4-position.

  • Causality: To relieve the van der Waals repulsion between the methyl protons and the bulky diethylamino substituents, the S−Caryl​ bond undergoes a rotational twist. This forces the sulfonyl oxygens out of the phenyl ring plane. This out-of-plane rotation is vital for drug developers to consider, as it permanently alters the vector of the sulfamoyl group, impacting how the molecule docks into hydrophobic protein pockets (e.g., the) [3].

Supramolecular Assembly and Hydrogen Bonding Logic

In the crystal lattice, the molecules self-assemble into complex 3D architectures driven by hydrogen bonding. The primary driving force is the dimerization of the boronic acid groups, but the sulfamoyl group acts as a crucial secondary motif.

Hbond Core [4-(Diethylsulfamoyl)- 3-methylphenyl]boronic acid Boronic Boronic Acid Group -B(OH)2 Core->Boronic C-B Bond Sulfamoyl Diethylsulfamoyl Group -SO2NEt2 Core->Sulfamoyl C-S Bond Dimer Inversion Dimer (O-H···O) Boronic->Dimer Primary Motif Acceptor Secondary H-Bond (S=O···H-O) Sulfamoyl->Acceptor H-Acceptor Network 3D Supramolecular Ribbon Network Dimer->Network Propagation Acceptor->Network Cross-linking

Caption: Supramolecular assembly logic driven by boronic acid dimerization and sulfamoyl cross-linking.

Quantitative Structural Parameters

Based on high-resolution crystallographic data of analogous [4], the expected geometric parameters for this compound are summarized below.

Table 1: Key Bond Lengths and Angles (Predicted from SCXRD Homologues)

Structural FeatureAtoms InvolvedExpected ValueGeometric Significance
B-C Bond Length Caryl​−B ~1.56 ÅIndicates partial π -conjugation with the phenyl ring.
B-O Bond Length B−O(H) ~1.36 ÅShortened due to oxygen lone-pair donation into the empty Bp​ orbital.
S-C Bond Length Caryl​−S ~1.76 ÅStandard tetrahedral sulfur-aryl bond.
S=O Bond Length S=O ~1.43 ÅHighly polarized, acting as a strong H-bond acceptor.
Boron Angle O−B−O ~118.2°Slight deviation from ideal 120° due to syn-anti steric strain.

Table 2: Hydrogen Bonding Network Parameters

Interaction TypeDonor (D)Acceptor (A) d(D⋯A) Angle ( D−H⋯A )Motif
Primary O−H (Boronic) O (Boronic)~2.75 Å~172°Inversion Dimer R22​(8)
Secondary O−H (Boronic) O=S (Sulfamoyl)~2.85 Å~165°Cross-linked undulating sheets

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To empirically validate the 3D geometry of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid, a rigorous Single-Crystal X-Ray Diffraction (SCXRD) workflow must be employed. The protocol below is designed as a self-validating system to ensure maximum data integrity.

Step-by-Step Methodology

Step 1: Crystal Growth via Vapor Diffusion

  • Dissolve 50 mg of the compound in a minimum volume (approx. 0.5 mL) of a polar, non-protic solvent (e.g., ethyl acetate or acetone) to disrupt amorphous aggregation without permanently capping the boronic acid hydrogen bond donors.

  • Place the open vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., n-hexane or pentane).

  • Allow vapor diffusion to occur undisturbed at 4°C for 3–7 days. Causality: Slow diffusion at lowered temperatures reduces the nucleation rate, favoring the growth of fewer, high-quality, defect-free single crystals rather than microcrystalline powder.

Step 2: Crystal Harvesting and Mounting

  • Submerge the selected crystal (ideal dimensions ~0.2 × 0.2 × 0.1 mm) in inert perfluoropolyether oil.

  • Mount the crystal onto a MiTeGen micromount or glass fiber. Causality: The oil protects the crystal from atmospheric moisture (preventing [5]) and acts as a rigid cryoprotectant when flash-cooled.

Step 3: Data Collection at Cryogenic Temperatures (100 K)

  • Transfer the mounted crystal to the goniometer head under a continuous stream of dry nitrogen gas at 100 K.

  • Collect diffraction data using Mo-Kα ( λ=0.71073 Å) or Cu-Kα radiation.

  • Causality: Why 100 K? The diethylamino groups ( −N(CH2​CH3​)2​ ) are highly flexible and prone to dynamic thermal disorder at room temperature. Cryo-cooling "freezes" these ethyl arms into their lowest-energy conformations, drastically reducing atomic displacement parameters (ADPs) and yielding precise bond lengths.

Step 4: Structure Solution and Refinement

  • Solve the phase problem using Direct Methods (e.g., SHELXT).

  • Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Ensure all hydrogen atoms on the boronic acid are located from the difference Fourier map and refined freely to validate the hydrogen-bonding network.

Workflow N1 1. Solvent Screening (Evaporation/Diffusion) N2 2. Crystal Selection (Polarized Light Microscopy) N1->N2 N3 3. Data Collection (SCXRD at 100K) N2->N3 N4 4. Structure Solution (Direct Methods) N3->N4 N5 5. Refinement (Least-Squares Minimization) N4->N5 N6 6. Validation (checkCIF & Platon) N5->N6

Caption: Self-validating SCXRD workflow for isolating and characterizing the 3D geometry of boronic acid derivatives.

Conclusion

The 3D geometry of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid is not merely a static structural property; it is a dynamic blueprint that dictates its chemical behavior. The steric clash induced by the 3-methyl group forces the diethylsulfamoyl moiety out of the phenyl plane, while the boronic acid group reliably drives the formation of robust supramolecular inversion dimers. By employing rigorous, cryo-cooled SCXRD methodologies, researchers can accurately map these interactions, providing critical insights for downstream applications in rational drug design and synthetic catalysis.

References

  • Wikipedia Contributors. "Phenylboronic acid." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Adamczyk-Woźniak, A., et al. "Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations." Crystals 2019, 9(2), 109. Available at:[Link]

  • Li, Y., et al. "An aggregation-induced emission platform for efficient Golgi apparatus and endoplasmic reticulum specific imaging." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Lemmerer, A., et al. "Crystal structure of 4-(methoxycarbonyl)phenylboronic acid." Acta Crystallographica Section E: Crystallographic Communications 2015. Available at:[Link]

  • Ranaudo, A., et al. "Microhydration of phenylboronic acid and its hydration free energy." Journal of Molecular Modeling 2025. Available at:[Link](Note: PMC link redirected via DOI resolution for recent publications).

Foundational

Preliminary toxicity and hazard data for [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid

An In-Depth Technical Guide: Preliminary Toxicity and Hazard Assessment of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid Introduction: Contextualizing the Need for Early-Stage Toxicological Assessment [4-(Diethylsulf...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Preliminary Toxicity and Hazard Assessment of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid

Introduction: Contextualizing the Need for Early-Stage Toxicological Assessment

[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid belongs to the versatile class of boronic acids, which are integral building blocks in organic synthesis, particularly in Suzuki coupling reactions, and are increasingly found in novel therapeutic agents.[1][2][3] The unique electronic properties of the boron atom allow for covalent, reversible interactions with biological molecules, a feature leveraged in drug design.[4][5] However, this reactivity also necessitates a thorough and early evaluation of a compound's toxicological profile. The presence of a sulfamoyl group and a substituted phenyl ring further modulates its physicochemical properties, potentially influencing its biological interactions and metabolic fate.

This guide provides a structured framework for a preliminary toxicity and hazard assessment of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid. As specific experimental data for this exact molecule is not publicly available, this document synthesizes information from structurally related compounds, established regulatory guidelines, and modern predictive methodologies. The objective is to build a foundational understanding of its potential hazards, guiding safe handling practices and informing the design of a comprehensive experimental testing strategy.

Part 1: In Silico and Metabolic Profiling - A Predictive First Look

Before embarking on resource-intensive in vitro studies, computational (in silico) toxicology and metabolic prediction offer a crucial first pass at identifying potential liabilities. These methods use a molecule's structure to predict its properties and interactions within biological systems.[6][7]

Computational Toxicity Prediction

In silico models are built from large datasets of known toxic compounds and can predict a range of toxicological endpoints.[8][9] For a novel compound like [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid, we can infer potential hazards based on its structural alerts and data from analogous compounds. Boronic acids as a class have been flagged for potential mutagenicity in bacterial assays.[10][11] Safety Data Sheets (SDS) for structurally similar phenylboronic acids often list warnings for oral toxicity, skin irritation, and eye irritation.[12][13][14]

Table 1: Summary of Predicted Toxicological Endpoints

Toxicological Endpoint Prediction Basis for Prediction
Mutagenicity (Bacterial) Probable Boronic acid functional group is a known structural alert for positive results in the Ames test.[10][11]
Acute Oral Toxicity Harmful if swallowed (Category 4) Inferred from GHS classifications of similar phenylboronic acid derivatives.[1][12]
Skin Irritation Irritant (Category 2) Inferred from GHS classifications of similar phenylboronic acid derivatives.[14][15]
Eye Irritation Serious Irritant (Category 2) Inferred from GHS classifications of similar phenylboronic acid derivatives.[14][16]

| Skin Sensitization | Unlikely | A Buehler Test on a similar compound did not indicate sensitization. |

In Silico Assessment Workflow

The logical flow for a computational assessment involves gathering structural information, selecting appropriate predictive models, and interpreting the results in the context of existing chemical knowledge.

G cluster_0 In Silico Workflow A Input Structure [4-(diethylsulfamoyl)-3-methylphenyl]boronic acid B Generate Molecular Descriptors (e.g., Fingerprints, Physicochemical Properties) A->B C Predictive Modeling (QSAR, Machine Learning) B->C D Toxicity Endpoint Prediction (Mutagenicity, Irritation, etc.) C->D E Data Interpretation & Hazard Identification D->E

Caption: Workflow for in silico toxicity prediction.

Anticipated Metabolic Pathways

Understanding a compound's metabolic fate is critical, as metabolites can be more or less toxic than the parent molecule. The primary metabolic transformation for arylboronic acids is oxidative deboronation, where the carbon-boron bond is cleaved to form a corresponding phenol.[17] This process is mediated by atmospheric oxygen and can occur in biological systems.[17] The resulting phenol can then undergo further phase II metabolism, such as glucuronidation or sulfation, to facilitate excretion.

G cluster_1 Potential Metabolic Pathway Parent [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid C-B Bond Metabolite 4-(Diethylsulfamoyl)-3-methylphenol C-OH Bond Parent->Metabolite Oxidative Deboronation (e.g., CYP450 mediated) Conjugate Phase II Conjugates (Glucuronides, Sulfates) Metabolite->Conjugate Phase II Metabolism

Caption: Anticipated metabolic pathway via oxidative deboronation.

Part 2: Foundational In Vitro Toxicological Assays

In vitro assays provide the first layer of experimental evidence to confirm or refute in silico predictions. They are essential for understanding a compound's biological activity at the cellular level.

Cytotoxicity Assessment: The Neutral Red Uptake (NRU) Assay

The first step is to determine the concentrations at which the compound is cytotoxic. The NRU assay is a robust and widely used method to assess cytotoxicity by measuring the accumulation of the neutral red dye in the lysosomes of viable cells. This assay can be used to estimate the starting doses for in vivo acute oral toxicity tests, thereby reducing the number of animals required.[18][19][20]

This protocol is based on the principles outlined in OECD Guidance Document 129.[20]

  • Cell Culture:

    • Plate a suitable mammalian cell line (e.g., Balb/c 3T3 or normal human keratinocytes) in a 96-well microtiter plate at a density that ensures logarithmic growth for the duration of the experiment.

    • Incubate for 24 hours to allow for cell attachment.

  • Test Compound Preparation:

    • Prepare a stock solution of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid in a suitable solvent (e.g., DMSO, water).

    • Create a serial dilution series (e.g., 8-10 concentrations) in the cell culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤1%).

  • Exposure:

    • Remove the culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle control (solvent only) and untreated control wells.

    • Incubate the cells with the test compound for a defined period (e.g., 24-48 hours).

  • Neutral Red Staining:

    • After incubation, remove the treatment medium and wash the cells with Phosphate Buffered Saline (PBS).

    • Add a medium containing a non-toxic concentration of Neutral Red dye (e.g., 50 µg/mL).

    • Incubate for approximately 3 hours to allow viable cells to uptake the dye into their lysosomes.

  • Dye Extraction and Quantification:

    • Remove the staining solution and wash the cells again.

    • Add a dye extraction solution (e.g., a mixture of ethanol and acetic acid) to lyse the cells and solubilize the dye.

    • Shake the plate for 10 minutes.

    • Measure the absorbance of the extracted dye using a spectrophotometer at the appropriate wavelength (e.g., 540 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value (the concentration that causes a 50% reduction in viability).

Table 2: Example Data Presentation for NRU Cytotoxicity Assay

Concentration (µM) % Viability (Relative to Control)
0 (Vehicle Control) 100
1 98.5
10 92.1
50 75.4
100 51.2
250 22.8
500 5.3

| Calculated IC50 | ~105 µM |

G cluster_2 Cytotoxicity Assay Workflow Start Plate Cells in 96-well Plate Treat Expose Cells to Test Compound (Serial Dilutions) Start->Treat Stain Incubate with Neutral Red Dye Treat->Stain Extract Extract Dye from Viable Cells Stain->Extract Read Measure Absorbance Extract->Read Analyze Calculate IC50 Value Read->Analyze

Caption: Workflow for the Neutral Red Uptake (NRU) assay.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

The Ames test is a gold-standard, regulatory-accepted assay for identifying compounds that can cause gene mutations.[21] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[22][23] The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[24] Given that boronic acids are a known class of bacterial mutagens, this test is a critical part of the preliminary hazard assessment.[11][25]

This protocol is based on OECD Test Guideline 471.[21]

  • Strain Selection:

    • Use a standard set of tester strains to detect various types of mutations, typically S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA or WP2 uvrA (pKM101).[21]

  • Metabolic Activation (S9 Fraction):

    • Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction). The S9 fraction is derived from rat liver homogenates and contains enzymes (like cytochrome P450s) that can metabolize a test compound into a mutagenic form.[22][23] This is crucial for detecting pro-mutagens.

  • Assay Procedure:

    • To a test tube, add the following in order:

      • 0.1 mL of an overnight culture of the bacterial tester strain.

      • 0.1 mL of the test compound at a specific concentration (a dose range-finding study should be performed first).

      • 0.5 mL of sodium phosphate buffer (for assays without S9) or 0.5 mL of S9 mix (for assays with S9).

    • Vortex the mixture gently.

    • Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions).

    • Vortex again and pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation:

    • Incubate the plates at 37°C for 48-72 hours.

  • Scoring and Interpretation:

    • Count the number of revertant colonies on each plate.

    • A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control plates.

    • Appropriate positive and negative controls must be included to validate each experiment.[23]

G cluster_3 Ames Test Workflow A Mix Bacteria, Test Compound, and Buffer/S9 Mix B Add Molten Top Agar A->B C Pour onto Minimal Agar Plate B->C D Incubate at 37°C for 48-72h C->D E Count Revertant Colonies D->E F Analyze for Dose-Dependent Increase E->F

Caption: Workflow for the Ames Plate Incorporation Test.

Eukaryotic Genotoxicity: In Vitro Micronucleus Test

A positive result in the Ames test does not always translate to genotoxicity in mammals.[25] Therefore, a follow-up assay in a mammalian cell line is a critical next step. The in vitro micronucleus test (OECD 487) is designed to detect damage to chromosomes or the mitotic apparatus. It identifies micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome breaks or whole lagging chromosomes.[26] This assay provides more relevant information regarding the potential for genotoxic effects in humans.

Part 3: Hazard Communication and GHS Classification

Based on the predictive data and established knowledge of the boronic acid chemical class, a preliminary Globally Harmonized System (GHS) classification can be proposed to ensure safe handling.

Table 3: Proposed Preliminary GHS Classification

Hazard Class Category Hazard Statement Signal Word
Acute Toxicity (Oral) Category 4 H302: Harmful if swallowed Warning
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation Warning
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation Warning

| Germ Cell Mutagenicity | Category 2 (Suspected) | H341: Suspected of causing genetic defects (Pending Ames test results) | Warning |

Precautionary Statements (Selection):

  • P264: Wash hands and exposed skin thoroughly after handling.[13]

  • P270: Do not eat, drink or smoke when using this product.[13]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[27]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[13]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[14]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[27]

Conclusion and Strategic Recommendations

This preliminary assessment indicates that [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid should be handled as a compound that is potentially harmful if swallowed and is an irritant to the skin and eyes. The most significant potential liability is for bacterial mutagenicity, a known characteristic of the boronic acid class.

Recommendations for further action include:

  • Experimental Verification: Conduct the in vitro cytotoxicity and Ames tests as described to obtain definitive experimental data.

  • Eukaryotic Follow-up: If the Ames test is positive, an in vitro micronucleus test is strongly recommended to assess the relevance of the mutagenic potential to mammalian systems.

  • Safe Handling: Adhere strictly to the proposed GHS precautionary statements. Use appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, and handle the compound in a well-ventilated area or chemical fume hood.

  • Metabolite Identification: If the compound proceeds in development, an in vitro metabolism study using liver microsomes should be conducted to confirm the metabolic pathway and identify any unique or potentially reactive metabolites.

This structured, data-driven approach ensures that potential safety concerns are identified and addressed early in the research and development process, promoting a culture of safety and enabling informed decision-making for future studies.

References

  • Sharma, A. K., Srivastava, G. N., Roy, A., & Sharma, V. K. (n.d.). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers. Retrieved from [Link]

  • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Publishing. Retrieved from [Link]

  • Crider, A. M., & Gonzalez, B. (1998). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 64(8), 3043–3045. Retrieved from [Link]

  • Ignota Labs. (2023, May 13). Revolutionising Drug Discovery with In Silico Toxicology Screening. Retrieved from [Link]

  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. Retrieved from [Link]

  • Sharma, A., et al. (n.d.). MolToxPred: small molecule toxicity prediction using machine learning approach. Briefings in Bioinformatics. Retrieved from [Link]

  • Sultana, S., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. Retrieved from [Link]

  • Inotiv. (n.d.). Ames Assay (Bacterial Reverse Mutation Assay) OECD 471. Retrieved from [Link]

  • OECD. (2014). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Publishing. Retrieved from [Link]

  • Dong, J., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 6, 321. Retrieved from [Link]

  • Evotec. (n.d.). Ames Test. Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]

  • PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • JaCVAM. (n.d.). Evaluation report on the cytotoxicity tests to estimate starting doses for acute oral systemic toxicity tests. Retrieved from [Link]

  • Tate, M., et al. (2015). Ames positive boronic acids are not all eukaryotic genotoxins. Mutation Research - Genetic Toxicology and Environmental Mutagenesis, 777, 68-72. Retrieved from [Link]

  • Nenni, M., et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(8), 1011-1021. Retrieved from [Link]

  • Nenni, M. L., et al. (2015). Boronic Acids and Derivatives Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development. Retrieved from [Link]

  • OECD. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. National Toxicology Program. Retrieved from [Link]

  • De Stasio, E. (n.d.). The Ames Test. Lawrence University. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Boronic acid – Knowledge and References. Retrieved from [Link]

  • Soriano-Ursúa, M. A., et al. (2013). Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy. Neuroscience Letters, 556, 60-65. Retrieved from [Link]

  • NextSDS. (n.d.). (4-(N,N-dimethylsulfamoyl)-3-methylphenyl)boronic acid. Retrieved from [Link]

  • Medical & Biological Laboratories (MBL) Co., Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • Fernandes, C., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(12), 3309. Retrieved from [Link]

  • De Luca, F., et al. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Molecules, 24(19), 3546. Retrieved from [Link]

  • Lin, N.-P., et al. (2022). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. Frontiers in Chemistry, 10, 872895. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Fernandes, C., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(12), 3309. Retrieved from [Link]

Sources

Exploratory

Synthesis Pathways for Manufacturing[4-(Diethylsulfamoyl)-3-methylphenyl]boronic Acid: A Comprehensive Technical Guide

Executive Summary The manufacturing of highly functionalized arylboronic acids is a critical operation in modern pharmaceutical development, primarily due to their indispensable role as coupling partners in Suzuki-Miyaur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The manufacturing of highly functionalized arylboronic acids is a critical operation in modern pharmaceutical development, primarily due to their indispensable role as coupling partners in Suzuki-Miyaura cross-coupling reactions. [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (CAS: 2377611-59-9)[1] is a highly specialized building block featuring a sterically demanding ortho-methyl group and an electron-withdrawing diethylsulfamoyl moiety.

This technical whitepaper provides an authoritative, step-by-step guide to the synthesis of this molecule. By deconstructing the retrosynthetic logic, detailing self-validating experimental protocols, and explaining the mechanistic causality behind reagent selection, this guide serves as a robust framework for process chemists and drug development professionals scaling this synthesis.

Retrosynthetic Strategy & Pathway Design

The target molecule features a 1,3,4-trisubstitution pattern on a benzene ring. To achieve high regioselectivity, the synthesis is anchored on a commercially available, pre-substituted starting material: 4-bromo-2-methylaniline .

The strategic sequence involves:

  • Functional Group Interconversion (FGI): Conversion of the amine to a sulfonyl chloride via a Sandmeyer-type reaction.

  • Amidation: Formation of the diethylsulfonamide.

  • C-B Bond Formation: Palladium-catalyzed Miyaura borylation of the aryl bromide to form a pinacol ester.

  • Deprotection: Oxidative cleavage of the pinacol ester to yield the free boronic acid.

ForwardSynthesis E 4-Bromo-2-methylaniline (Starting Material) D 4-Bromo-2-methylbenzene- sulfonyl chloride E->D 1. NaNO2, HCl 2. SO2, CuCl2 C 4-Bromo-2-methyl-N,N- diethylbenzenesulfonamide D->C Et2NH, TEA DCM, 0 °C B Pinacol Ester Intermediate C->B B2pin2, Pd(dppf)Cl2 KOAc, Dioxane A [4-(Diethylsulfamoyl)- 3-methylphenyl]boronic acid (Target) B->A NaIO4, NH4OAc Acetone/H2O

Forward synthesis workflow for [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid.

Step-by-Step Experimental Methodologies & Mechanistic Causality

To ensure reproducibility, each phase of the synthesis is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to verify chemical transformations before proceeding to the next step.

Phase 1: Sandmeyer Chlorosulfonation

Objective: Convert 4-bromo-2-methylaniline to 4-bromo-2-methylbenzenesulfonyl chloride[2].

  • Mechanistic Causality: Direct chlorosulfonation of 3-bromotoluene yields a mixture of regioisomers. Utilizing the aniline derivative allows for precise, regioselective functionalization. The reaction relies on the diazotization of the amine, followed by a copper-catalyzed radical addition of sulfur dioxide [2]. Copper(II) chloride is essential; it acts as both a redox catalyst (reducing the diazonium salt to an aryl radical) and the ultimate chlorine source.

  • Protocol:

    • Suspend 4-bromo-2-methylaniline (1.0 eq) in concentrated HCl (3.0 M) and cool to 0 °C.

    • Add a pre-cooled aqueous solution of NaNO2 (1.1 eq) dropwise. Crucial: Maintain the internal temperature strictly below 5 °C to prevent the competitive hydrolysis of the diazonium salt into a phenol byproduct. Stir for 30 minutes.

    • In a separate vessel, prepare a saturated solution of SO2 gas in glacial acetic acid containing CuCl2 (0.2 eq).

    • Transfer the diazonium salt solution dropwise into the SO2/CuCl2 mixture at 0 °C.

    • Self-Validation (IPC): Monitor nitrogen gas evolution. The reaction is complete when gas evolution ceases.

    • Extract with dichloromethane (DCM), wash with cold water, and concentrate to yield the sulfonyl chloride.

Phase 2: Sulfonamidation

Objective: Synthesize 4-bromo-2-methyl-N,N-diethylbenzenesulfonamide.

  • Mechanistic Causality: The reaction between a sulfonyl chloride and an amine is highly exothermic. Triethylamine (TEA) is utilized as a non-nucleophilic auxiliary base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the diethylamine nucleophile.

  • Protocol:

    • Dissolve 4-bromo-2-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add TEA (1.5 eq) followed by the dropwise addition of diethylamine (1.2 eq).

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Self-Validation (IPC): Analyze via TLC (Hexanes/EtOAc 3:1). The disappearance of the highly UV-active sulfonyl chloride spot confirms completion.

    • Quench with 1M HCl, separate the organic layer, dry over MgSO4, and evaporate.

Phase 3: Palladium-Catalyzed Miyaura Borylation

Objective: Form the pinacol ester intermediate via C-B bond formation.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br Addition TransMet Transmetalation Complex OxAdd->TransMet B2pin2 / KOAc Halide Exchange TransMet->Pd0 Reductive Elimination (Yields Ar-Bpin)

Catalytic cycle of the Pd-catalyzed Miyaura borylation step.

  • Mechanistic Causality: As established by Miyaura and colleagues [1], the choice of base and ligand is the most critical parameter here. Potassium acetate (KOAc) is strictly required. Stronger bases (e.g., K2CO3) would activate the newly formed arylboronic ester towards a subsequent Suzuki-Miyaura coupling with the unreacted aryl bromide, forming an unwanted biaryl dimer. KOAc is basic enough to facilitate transmetalation but too weak to trigger over-coupling. Furthermore, Pd(dppf)Cl2 is chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center, a spatial prerequisite for efficient reductive elimination.

  • Protocol:

    • In a Schlenk flask, combine the sulfonamide (1.0 eq), bis(pinacolato)diboron (B2pin2) (1.2 eq), and anhydrous KOAc (3.0 eq) in dry 1,4-dioxane.

    • Degas the suspension via three freeze-pump-thaw cycles. Oxygen rapidly deactivates the Pd(0) catalyst.

    • Add Pd(dppf)Cl2 (0.05 eq) under an argon atmosphere and heat to 80 °C for 8 hours.

    • Self-Validation (IPC): LC-MS analysis must indicate the mass of the pinacol ester product [M+H]+ and complete consumption of the aryl bromide.

    • Filter through Celite to remove palladium black and salts, then concentrate.

Phase 4: Oxidative Cleavage to Free Boronic Acid

Objective: Hydrolyze the pinacol ester to[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid.

  • Mechanistic Causality: Direct acidic hydrolysis of the pinacol ester often leads to protodeboronation (cleavage of the C-B bond). Sodium periodate (NaIO4) circumvents this by oxidatively cleaving the diol backbone of the pinacol group [3]. Ammonium acetate (NH4OAc) acts as a mild buffer, maintaining a near-neutral pH that stabilizes the free boronic acid.

  • Protocol:

    • Dissolve the pinacol ester (1.0 eq) in a 1:1 mixture of acetone and water.

    • Add NH4OAc (0.1 M) to buffer the solution, followed by NaIO4 (3.0 eq).

    • Stir at room temperature for 12 hours.

    • Self-Validation (IPC): Monitor by LC-MS. The pinacol ester peak will be replaced by the free boronic acid peak (often observed as the boroxine trimer in MS).

    • Extract with EtOAc, wash with brine, dry, and precipitate the final product from EtOAc/Hexanes.

Quantitative Data & Yield Optimization

The Miyaura borylation (Phase 3) is the most sensitive step in the sequence. Table 1 summarizes the optimization parameters, demonstrating why the specific catalyst and base combination was selected for the final protocol.

Table 1: Reaction Optimization for the Miyaura Borylation Step

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd(PPh3)4K2CO3Toluene1001218Major biaryl byproduct (Suzuki coupling triggered by strong base)
2Pd(dppf)Cl2K2CO31,4-Dioxane801242Significant biaryl formation persists
3Pd(OAc)2 / SPhosKOAcTHF651676Incomplete conversion due to lower temperature
4 Pd(dppf)Cl2 KOAc 1,4-Dioxane 80 8 94 Clean conversion, optimal chemoselectivity

Analytical Characterization Standards

To verify the structural integrity of the final[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid, the following analytical benchmarks should be met:

  • 1H NMR (400 MHz, DMSO-d6): Expect a singlet for the boronic acid hydroxyl protons around δ 8.2 ppm (integrating for 2H, exchangeable with D2O). The aromatic region will show a 1,2,4-substitution pattern (a doublet, a doublet of doublets, and a fine doublet). The diethyl groups will appear as a quartet (~3.2 ppm) and a triplet (~1.0 ppm). The aryl methyl group will appear as a distinct singlet (~2.6 ppm).

  • Mass Spectrometry (ESI-MS): The theoretical exact mass for C11H18BNO4S is 271.10. Expect an [M-H]- peak at m/z 270.1 in negative ion mode.

References

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. URL:[Link]

  • Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 71(3), 1080-1084. URL:[Link]

  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2003). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates via Silane-Directed Borylation. Organic Letters, 5(24), 4665-4668. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocols for Suzuki-Miyaura Cross-Coupling of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid

Abstract This technical guide provides detailed protocols and expert insights for the successful application of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling react...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed protocols and expert insights for the successful application of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Recognizing the unique electronic and steric characteristics of this substrate—namely, the strong electron-withdrawing nature of the diethylsulfamoyl group and the steric hindrance from the ortho-methyl group—this document outlines optimized conditions to achieve high-yield synthesis of valuable biaryl sulfonamides. We present two robust protocols: a general method suitable for activated aryl halides and an advanced protocol for more challenging, sterically hindered, or deactivated coupling partners. The mechanistic rationale behind component selection, along with a comprehensive troubleshooting guide, is provided to empower researchers in pharmaceutical and materials science development.

Introduction: The Strategic Value of Sulfonamide-Containing Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its role in modern synthetic chemistry.[3]

The target molecule, [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid, is a valuable building block for introducing the sulfonamide moiety, a privileged pharmacophore found in numerous therapeutic agents. The biaryl structures derived from this reagent are of significant interest in drug discovery for their potential as kinase inhibitors, antibacterial agents, and other biologically active molecules. However, the inherent properties of this boronic acid—an electron-deficient aromatic ring and ortho-substitution—necessitate careful optimization of reaction parameters to overcome challenges such as slow reaction rates and potential side reactions like protodeboronation.[4] This guide provides a scientifically grounded framework for its effective use.

The Mechanism: A Rationale for Protocol Design

The success of a Suzuki-Miyaura coupling hinges on the efficient execution of a three-step catalytic cycle.[2] Understanding this mechanism is crucial for rational troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The reactivity order for this step is generally I > Br > OTf >> Cl. For less reactive halides like chlorides, highly active catalysts are required.

  • Transmetalation: This is often the rate-determining step. The base activates the boronic acid by converting it into a more nucleophilic boronate species (-B(OH)₃⁻).[5][6][7][8] This "ate" complex then transfers its organic group to the Pd(II) center, displacing the halide. The choice of base is therefore critical to reaction success.[6]

  • Reductive Elimination: The two organic moieties on the Pd(II) center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition Intermediate Ar-Pd(II)L₂-X pd0->oxidative_addition Oxidative Addition transmetalation Transmetalation Intermediate Ar-Pd(II)L₂-Ar' oxidative_addition->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) transmetalation->product aryl_halide Ar-X aryl_halide->pd0 boronic_acid Ar'B(OH)₂ boronate [Ar'B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate boronate->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols & Methodologies

The electron-deficient nature of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid suggests that stronger bases and electron-rich, bulky phosphine ligands will facilitate the reaction.[9]

Protocol 1: General Conditions for Aryl Bromides

This protocol is a robust starting point for coupling with common aryl or heteroaryl bromides.

Materials:

  • [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine)) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvents: 1,4-Dioxane and Water (4:1 v/v), degassed

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Inerting: Seal the flask with a septum and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (3 mol%).

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The typical concentration is 0.1 M with respect to the aryl bromide.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Advanced Conditions for Aryl Chlorides and Hindered Substrates

Aryl chlorides and sterically demanding coupling partners require a more active catalytic system. Modern palladium pre-catalysts, which rapidly form the active Pd(0) species, are highly effective.[10][11]

Materials:

  • [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (1.5 equiv)

  • Aryl Chloride (1.0 equiv)

  • XPhos Pd G3 (Palladium Pre-catalyst) (2 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Solvent: tert-Amyl alcohol or 2-MeTHF, anhydrous and degassed

  • Inert atmosphere (Argon or Nitrogen), glovebox recommended

Step-by-Step Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried Schlenk tube or vial with a magnetic stir bar, add the aryl chloride (1.0 equiv), [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and the XPhos Pd G3 pre-catalyst (2 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., t-Amyl alcohol).

  • Reaction: Seal the tube or vial and remove it from the glovebox. Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS (typically 12-24 hours).

  • Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Summary of Recommended Reaction Conditions

ParameterProtocol 1 (General)Protocol 2 (Advanced)Rationale & Causality
Aryl Halide Aryl Bromides / IodidesAryl Chlorides / Hindered BromidesAryl chlorides require more active catalysts for the initial oxidative addition step.
Catalyst Pd(PPh₃)₄XPhos Pd G3XPhos is an electron-rich, bulky biaryl phosphine ligand that promotes oxidative addition and reductive elimination, ideal for challenging substrates.[10]
Base K₂CO₃K₃PO₄K₃PO₄ is a stronger base, which more effectively generates the reactive boronate species, crucial for electron-deficient boronic acids.[9]
Solvent Dioxane / H₂O (4:1)t-Amyl Alcohol or 2-MeTHFAprotic polar solvents like dioxane with water aid in dissolving the base.[12] Anhydrous, higher-boiling solvents are often used with advanced catalysts.
Temperature 90 - 100 °C100 - 110 °CHigher temperatures are often necessary to overcome the activation barrier for less reactive aryl chlorides.
Boronic Acid 1.2 equiv1.5 equivA slight excess is used to compensate for potential homocoupling or protodeboronation, especially in longer reactions with challenging substrates.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed by oxygen). 2. Insufficiently strong base. 3. Reaction temperature too low.1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere. Use a fresh catalyst or a robust pre-catalyst. 2. Switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Increase the reaction temperature in 10 °C increments.
Protodeboronation 1. Presence of excess water or protic impurities. 2. Prolonged reaction time at high temperature.1. Use anhydrous solvents and dry reagents, especially for Protocol 2. 2. Use a more active catalyst (like XPhos Pd G3) to shorten the reaction time. Do not let the reaction run unnecessarily long after completion.
Homocoupling (Ar-Ar) 1. Oxygen contamination leading to oxidative coupling. 2. Catalyst decomposition.1. Improve inerting technique; thoroughly degas all solvents. 2. Use a more stable pre-catalyst or increase ligand-to-palladium ratio if using a separate ligand.
Formation of Phenol Dehalogenation of the aryl halide followed by reaction with the base.Lower the reaction temperature or use a milder base if conversion is still efficient.

References

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
  • Kromann, J. C., et al. (2017). Computational study of solvent effects on the Suzuki-Miyaura coupling reaction. Journal of Organic Chemistry.
  • Various Authors. (2023). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Wiley Online Library.
  • Gérardy, R., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. arodes.
  • BenchChem. (2025). A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. BenchChem.
  • Scolaro, C., et al. (2020).
  • Meng, G., et al. (2016). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science (RSC Publishing).
  • Pérez-Temprano, M. H., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Le Duc, G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Martinez-Ferrate, O., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. SYNLETT.
  • Panda, K. & Ward, T.R. (2014).
  • Amatore, C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • Gérardy, R., et al. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR.
  • Billingsley, K. L., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Browne, D. L., et al. (2017). Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. Chemical Science (RSC Publishing).
  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Wang, D., et al. (2019). S(vi)
  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014).
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of (4-(Difluoromethyl)phenyl)boronic Acid with Aryl Halides. BenchChem.

Sources

Application

Synthesis of sulfonamide derivatives from [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid

An Application Guide to the Synthesis of Novel Sulfonamide Derivatives from [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid Introduction: The Strategic Utility of a Bifunctional Building Block Sulfonamides are a corner...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of Novel Sulfonamide Derivatives from [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid

Introduction: The Strategic Utility of a Bifunctional Building Block

Sulfonamides are a cornerstone of modern medicinal chemistry, representing a privileged scaffold found in a wide array of therapeutic agents, including antibacterial, anticancer, diuretic, and anti-inflammatory drugs.[1][2] Their prevalence stems from their robust chemical stability, favorable pharmacokinetic properties, and their ability to act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[2][3] The development of novel sulfonamide-containing molecules is therefore a continuous priority in drug discovery.

This application note provides a detailed guide for leveraging [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid as a versatile starting material for the synthesis of advanced sulfonamide derivatives. This building block is strategically valuable as it combines a pre-installed, medicinally relevant diethylsulfamoyl group with a highly versatile boronic acid handle. This allows for the application of powerful palladium- and copper-catalyzed cross-coupling reactions to forge new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling rapid library synthesis and late-stage functionalization of complex molecules.

We will detail two primary, field-proven protocols: the Suzuki-Miyaura coupling for the creation of biaryl sulfonamides and the Chan-Lam coupling for the synthesis of N-aryl sulfonamide derivatives. The causality behind experimental choices, detailed step-by-step protocols, and characterization guidelines are provided to ensure reproducible and reliable outcomes for researchers in drug development and organic synthesis.

Part 1: Suzuki-Miyaura C-C Coupling for Biaryl Sulfonamide Scaffolds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, particularly between sp²-hybridized carbon atoms.[4] It involves the palladium-catalyzed reaction between an organoboron compound (like our starting material) and an organohalide.[5][6][7] This protocol is ideal for creating complex biaryl structures, which are common motifs in pharmacologically active compounds.

Causality and Mechanistic Insight

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

The choice of ligand is critical as it stabilizes the palladium catalyst and modulates its reactivity, while the base is essential for the transmetalation step.[3]

Suzuki_Miyaura_Coupling cluster_0 Suzuki-Miyaura C-C Coupling Start [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid Catalyst Pd(0) Catalyst + Ligand, Base Start->Catalyst Transmetalation Partner Aryl/Heteroaryl Halide (Ar-X) Partner->Catalyst Oxidative Addition Product Biaryl Sulfonamide Derivative Catalyst->Product Reductive Elimination

Caption: Workflow for the Pd-catalyzed Suzuki-Miyaura C-C coupling.

Experimental Protocol: Synthesis of a Biaryl Sulfonamide

This protocol describes a general procedure for the coupling of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid with a generic aryl bromide.

Table 1: Reagents and Stoichiometry

ReagentMolar Eq.Purpose
[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid1.2Boron source
Aryl Bromide (Ar-Br)1.0Halide source
Pd(PPh₃)₄0.05Palladium(0) catalyst
K₂CO₃ (Potassium Carbonate)2.5Base
Toluene/Water (4:1)-Solvent System

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Aryl Bromide (1.0 mmol), [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Catalyst Addition: Add the Palladium(0) catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent Addition: Add the degassed solvent mixture of Toluene (8 mL) and Water (2 mL). The use of degassed solvents is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting aryl bromide), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure biaryl sulfonamide derivative.[8]

Expected Characterization Data
  • ¹H NMR: Appearance of new aromatic proton signals corresponding to the coupled aryl ring. The signals for the diethylsulfamoyl and methyl groups should remain intact.

  • ¹³C NMR: Appearance of new signals in the aromatic region (120-150 ppm) corresponding to the new biaryl system.[9]

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ or [M]⁺) should correspond to the calculated mass of the desired biaryl product.[10]

  • FT-IR: Characteristic stretching vibrations for the S=O bonds of the sulfonamide group will be prominent around 1320 cm⁻¹ and 1150 cm⁻¹.[9]

Part 2: Chan-Lam C-N Coupling for N-Aryl Sulfonamide Linkages

The Chan-Lam coupling is a powerful copper-catalyzed reaction that forms carbon-heteroatom bonds, providing an excellent alternative to the Buchwald-Hartwig amination. It is particularly advantageous as it can often be run in the presence of air at room temperature.[3] This protocol is used to couple our boronic acid with N-H containing compounds, such as primary or secondary amines, to form a new C-N bond.

Causality and Mechanistic Insight

The Chan-Lam coupling mechanism is believed to involve a Cu(II) or Cu(III) intermediate.

  • Ligand Exchange: The amine substrate coordinates to the Cu(II) catalyst.

  • Transmetalation: The aryl group from the boronic acid is transferred to the copper center.

  • Reductive Elimination: The newly formed C-N bond is created via reductive elimination, yielding the N-aryl product and a Cu(0) species, which is then re-oxidized to Cu(II) by an oxidant (often atmospheric oxygen) to complete the catalytic cycle.[11][12]

The presence of a base is often required, and a coordinating solvent like dichloromethane (DCM) or methanol is typically used.

Chan_Lam_Coupling cluster_1 Chan-Lam C-N Coupling Workflow Start [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid Reaction Reaction Vessel Cu(OAc)₂, Base, Solvent (e.g., DCM), Air Start->Reaction Amine Amine Partner (R1R2-NH) Amine->Reaction Purification Aqueous Work-up & Column Chromatography Reaction->Purification Isolate Crude Product N-Aryl Sulfonamide Derivative Purification->Product Purify Analysis Spectroscopic Analysis (NMR, MS, IR) Product->Analysis Characterize

Caption: Experimental workflow for Chan-Lam C-N coupling.

Experimental Protocol: Synthesis of an N-Aryl Sulfonamide Derivative

This protocol outlines a general procedure for the copper-catalyzed amination of the starting boronic acid.

Table 2: Reagents and Stoichiometry

ReagentMolar Eq.Purpose
[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid1.0Aryl source
Amine (Primary or Secondary)1.2Nucleophile
Cu(OAc)₂ (Copper(II) Acetate)1.0 - 2.0Catalyst/Oxidant
Triethylamine (Et₃N) or Pyridine2.0Base
Dichloromethane (DCM)-Solvent

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask open to the air, dissolve the amine (1.2 mmol), [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (1.0 mmol), and Copper(II) acetate (1.5 mmol) in dichloromethane (15 mL).

  • Base Addition: Add triethylamine (2.0 mmol) to the mixture. The reaction mixture will typically turn a deep blue or green color.

  • Reaction Execution: Stir the reaction vigorously at room temperature. The reaction is often complete within 4-12 hours. Monitor the consumption of the boronic acid by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper salts, washing the pad with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography to afford the desired N-aryl sulfonamide derivative.[13]

Expected Characterization Data
  • ¹H NMR: Disappearance of the N-H proton signal from the starting amine. The aromatic signals of the boronic acid backbone will be present, along with signals from the newly attached amine moiety.

  • ¹³C NMR: Signals corresponding to the carbons of both the sulfonamide-bearing aryl ring and the amine fragment will be present.[9]

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the mass of the coupled product is expected.[14]

  • FT-IR: The characteristic S=O stretches will be present (~1320 and 1150 cm⁻¹). If a primary amine was used, a single N-H stretch may be visible around 3300 cm⁻¹. If a secondary amine was used, this N-H band will be absent.[9]

References

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Who we serve.
  • Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication.
  • (PDF) Sulfonamide derivatives: Synthesis and applications. (2024). ResearchGate.
  • Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties. (n.d.). PMC.
  • Sulfur-Arylation of Sulfenamides via Chan–Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores. (2023). ACS Publications.
  • Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. (2021). SCIRP.
  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. (2021). Chemical Science (RSC Publishing).
  • Chan-Lam Coupling. (n.d.). Organic Chemistry Portal.
  • Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields. (n.d.). ResearchGate.
  • Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. (2025). ResearchGate.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI.
  • Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications.
  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura c. (2024). Semantic Scholar.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
  • Copper( i )-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. (2017). Chemical Science (RSC Publishing).
  • Enantioselective Chan-Lam S-Arylation of Sulfenamides. (2025). PMC.
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (2021). The Royal Society of Chemistry.
  • Copper-Catalyzed Chan–Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature. (2014). ACS Publications.
  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). MDPI.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications.
  • Design and Synthesis of Sulfonamides Derivatives: A Review. (2023). Polish Scientific Journals Database.
  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. (n.d.). PMC.

Sources

Method

Palladium-catalyzed arylation with [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid

An Application Guide to Palladium-Catalyzed Arylation with [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid For Researchers, Scientists, and Drug Development Professionals This document provides a detailed technical gui...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Palladium-Catalyzed Arylation with [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for utilizing [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The content is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights essential for successful reaction design, optimization, and execution in a research and development setting.

Strategic Overview: The Power of the Suzuki-Miyaura Reaction in Modern Synthesis

The construction of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis. Among the myriad of available methods, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile tools.[1][2] First reported by Akira Suzuki in 1979, for which he was a co-recipient of the 2010 Nobel Prize in Chemistry, this reaction facilitates the formation of a C-C bond between an organoboron compound and an organohalide.[1][2]

Its widespread adoption, particularly in the pharmaceutical industry, is due to its remarkable functional group tolerance, the use of mild reaction conditions, and the commercial availability and stability of its reagents.[3] The reaction is a go-to method for synthesizing biaryl and substituted aromatic structures, which are prevalent motifs in pharmaceuticals, natural products, and advanced materials.[4]

The core components of a typical Suzuki-Miyaura reaction are:

  • Nucleophile: An organoboron species, such as a boronic acid or boronic ester.

  • Electrophile: An organohalide (e.g., Ar-Br, Ar-Cl) or a pseudohalide (e.g., Ar-OTf).

  • Catalyst: A palladium source, typically a Pd(0) or Pd(II) complex.

  • Ligand: Usually a phosphine-based molecule that stabilizes and activates the palladium catalyst.

  • Base: An essential component for activating the boronic acid.

  • Solvent: An appropriate medium to dissolve the reactants.

The Coupling Partner: [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid

This specific boronic acid is a valuable building block for introducing a substituted phenyl ring into a target molecule.

Chemical Structure and Properties:

  • Molecular Formula: C₁₁H₁₈BNO₄S[5]

  • Molecular Weight: 271.14 g/mol [5]

  • SMILES: CCN(CC)S(=O)(=O)C1=C(C)C=CC(=C1)B(O)O[5]

The functional groups on this reagent impart specific characteristics:

  • Boronic Acid [-B(OH)₂]: This is the reactive moiety for the Suzuki-Miyaura coupling. The boron atom possesses a vacant p-orbital, making it Lewis acidic and capable of accepting electrons to facilitate the key transmetalation step.[6]

  • Diethylsulfamoyl Group [-SO₂N(Et)₂]: This electron-withdrawing group influences the electronic properties of the aromatic ring. Sulfonamides are common functionalities in medicinal chemistry, often incorporated to modulate physicochemical properties like solubility and cell permeability or to act as specific binding motifs.

  • Methyl Group [-CH₃]: This group provides steric bulk and has a mild electron-donating effect, which can influence the reactivity and regioselectivity of the coupling reaction.

The Catalytic Engine: Understanding the Mechanism

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[1] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Active Pd(0)Ln Catalyst ArPdX Ar-Pd(II)(L)n-X (Organopalladium Complex) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)(L)n-R (Di-organopalladium Complex) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product_out Biaryl Product (Ar-R) ArX_in Aryl Halide (Ar-X) Boronic_in Boronic Acid (R-B(OH)2) + Base

Caption: A simplified representation of the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

The three core steps are:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the electrophile (Ar-X). This is often the rate-determining step and results in the formation of a square-planar Pd(II) intermediate.[2][7]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The base plays a critical role here by reacting with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the R-group to the Pd(II) complex, displacing the halide.[2][8][9]

  • Reductive Elimination: The two organic groups (Ar and R) on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][7]

Protocol Design: Key Parameters and Experimental Choices

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters. The table below summarizes common choices and provides rationale to guide your experimental design.

ParameterCommon Reagents/ConditionsRationale & Expert Insights
Palladium Source Pd(II) Pre-catalysts: Pd(OAc)₂, PdCl₂(dppf)Pd(0) Sources: Pd₂(dba)₃, Pd(PPh₃)₄Pd(II) sources are often more stable and easier to handle but require in situ reduction to the active Pd(0) state, which can be achieved by phosphine ligands or other reagents in the mixture.[1] Pd(0) sources enter the cycle directly but can be more sensitive to air and moisture.
Ligand Buchwald Ligands: SPhos, XPhosFerrocenyl Ligands: dppfTrialkylphosphines: P(t-Bu)₃, PCy₃The ligand is arguably the most critical component. It stabilizes the palladium, prevents the formation of inactive palladium black, and its steric and electronic properties dictate the catalyst's reactivity.[1] Bulky, electron-rich ligands like SPhos and XPhos are exceptionally effective for coupling challenging substrates, including less reactive aryl chlorides.[4][10]
Base Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄Fluoride: KFHydroxide: NaOHThe base is essential for activating the boronic acid for transmetalation.[8] The choice of base can be critical; strong bases like K₃PO₄ are often effective, while milder bases may be required if the substrates contain base-sensitive functional groups. Cs₂CO₃ is often used for difficult couplings due to its high solubility.
Solvent Aprotic: Dioxane, Toluene, THF, DMFProtic/Aqueous: H₂O (often as a co-solvent)The choice of solvent affects the solubility of all components and can influence reaction rates. Many Suzuki couplings benefit from a biphasic mixture (e.g., Toluene/H₂O or Dioxane/H₂O), which can aid in the dissolution of the inorganic base and facilitate product isolation.[2]
Temperature Room Temperature to 120 °CMany modern catalyst systems using advanced ligands can operate at room temperature.[8] However, for less reactive partners (e.g., aryl chlorides) or sterically hindered substrates, heating is often necessary to drive the reaction to completion.

Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the coupling of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid with a generic aryl bromide (e.g., 4-bromoanisole).

Materials and Reagents:

  • [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equivalents)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Workflow Diagram:

protocol_workflow cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Execution cluster_workup 3. Workup & Isolation cluster_purify 4. Purification A Add solids: - Boronic Acid - Aryl Bromide - K3PO4 - Pd(OAc)2 & SPhos B Seal vessel, then evacuate and backfill with N2/Ar (3x) A->B C Add degassed solvents (Dioxane and Water) via syringe B->C D Heat reaction mixture (e.g., 80-100 °C) with stirring C->D E Monitor reaction progress (TLC, LC-MS) until completion D->E F Cool to RT, dilute with Ethyl Acetate and Water E->F G Separate organic layer, wash with brine F->G H Dry over Na2SO4, filter, and concentrate in vacuo G->H I Purify crude product via flash column chromatography H->I J Characterize pure product (NMR, MS) I->J

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (e.g., 0.325 g, 1.2 mmol), the aryl bromide (1.0 mmol), K₃PO₄ (e.g., 0.53 g, 2.5 mmol), Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol), and SPhos (e.g., 16.4 mg, 0.04 mmol).

  • Inerting the Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the vessel under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Degas the required solvents (e.g., 1,4-Dioxane and water in a 5:1 ratio) by bubbling with inert gas for 15-20 minutes. Using a syringe, add the degassed solvent mixture (e.g., 6 mL) to the reaction vessel.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, allow the vessel to cool to room temperature. Dilute the mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 10 mL). Transfer the contents to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude material using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting and Advanced Considerations

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom.[11] This can be exacerbated by excess water, high temperatures, or certain ligand/base combinations. If this is a major issue, consider using a boronic ester (e.g., a pinacol ester) which can be more robust, or carefully screening bases and minimizing reaction time.

  • Catalyst Deactivation: If the reaction stalls, the catalyst may have deactivated (e.g., by forming palladium black). Ensure all reagents and solvents are properly degassed and that the reaction is maintained under a positive pressure of inert gas.

  • Low Solubility: If reagents are not fully dissolved, the reaction may be slow or incomplete. Consider a different solvent system or a co-solvent. For bases like K₃PO₄, a small amount of water is often beneficial for solubility.

  • Sterically Hindered Substrates: For coupling sterically demanding partners, a highly active catalyst system is required. This typically involves using a bulky, electron-rich dialkylbiarylphosphine ligand (like SPhos, XPhos, or RuPhos) and may require higher temperatures and longer reaction times.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Fairlamb, I. J. S., Kapdi, A. R., & Lee, A.-L. (2012). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Dalton Transactions, 41(42), 12876. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27–50. Available at: [Link]

  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(26), 9374–9384. Available at: [Link]

  • Bidal, K. D., Schipper, J. D., & Gevorgyan, V. (2019). Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron. ACS Catalysis, 9(9), 8131–8136. Available at: [Link]

  • Fernandes, C., & Santos, M. M. M. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(12), 3247. Available at: [Link]

  • Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Yang, S.-D., Sun, C.-L., Fang, Z., Li, B.-J., Li, Y.-Z., & Shi, Z.-J. (2008). Palladium-catalyzed direct arylation of (hetero)arenes with aryl boronic acids. Angewandte Chemie International Edition in English, 47(8), 1473–1476. Available at: [Link]

  • PubChem. 3,4-Dimethylphenylboronic acid. Available at: [Link]

  • Royal Society of Chemistry. (2018). Palladium-catalyzed selective B(3)–H arylation of o-carboranes with arylboronic acids at room temperature. Chemical Communications. Available at: [Link]

  • VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. Available at: [Link]

  • PubMed. (2016). Palladium-Catalyzed Arylation of Arylboronic Acids with Yagupolskii-Umemoto Reagents. Chemistry, 22(19), 6542-6546. Available at: [Link]

  • ACS Publications. (2009). Palladium-Catalyzed Direct Arylation of Electron-Deficient Polyfluoroarenes with Arylboronic Acids. Organic Letters. Available at: [Link]

  • ACS Publications. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • NextSDS. (4-(N,N-diethylsulfaMoyl)-3,5-diMethylphenyl)boronic acid — Chemical Substance Information. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Omega, 6(46), 30897–30907. Available at: [Link]

  • Taylor & Francis Online. (2019, May 30). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Available at: [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

Sources

Application

Application Notes and Protocols for [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid in API Drug Discovery

Introduction: The Strategic Role of Substituted Phenylboronic Acids in Modern Drug Synthesis The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in contemporary organic synthesis, particularly within the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Substituted Phenylboronic Acids in Modern Drug Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in contemporary organic synthesis, particularly within the pharmaceutical industry for the construction of carbon-carbon bonds essential to many active pharmaceutical ingredients (APIs).[1][2][3][4] The versatility and functional group tolerance of this palladium-catalyzed reaction have made it an invaluable tool in drug discovery and development.[3] At the heart of this transformation are organoboron compounds, with arylboronic acids being of particular significance for their stability, commercial availability, and generally low toxicity.[4]

The strategic functionalization of these boronic acid building blocks allows for the fine-tuning of physicochemical and pharmacokinetic properties of the resulting API. This application note focuses on [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid , a versatile building block for introducing a sulfonamide-containing aryl moiety into target molecules. The presence of the N,N-diethylsulfamoyl group can significantly influence a drug candidate's solubility, lipophilicity, metabolic stability, and target-binding interactions.[5]

Scientific Profile of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid

Structure and Physicochemical Properties:

[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid is a white to off-white solid with the following key characteristics:

PropertyValueSource
CAS Number 2377611-59-9[6]
Molecular Formula C₁₁H₁₈BNO₄SChemSupplier Data
Molecular Weight 271.14 g/mol ChemSupplier Data
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in methanol, DMF, and other polar organic solvents.General Knowledge

The N,N-diethylsulfamoyl group is a key feature of this molecule. In medicinal chemistry, sulfonamides are recognized as important functional groups that can act as bioisosteres of carboxylic acids and amides, potentially improving metabolic stability and cell permeability.[5] The diethyl substitution on the sulfonamide can further enhance lipophilicity and modulate protein binding.

Application in API Synthesis: A Case Study in Kinase Inhibitor Scaffolds

The following protocol provides a representative methodology for the Suzuki-Miyaura cross-coupling of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid with a heterocyclic halide, a common strategy in the synthesis of kinase inhibitor backbones.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of a biaryl compound, a common core structure in many APIs, through the coupling of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid with a model aryl bromide.

Reaction Scheme:

G reactant1 [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid catalyst Pd Catalyst, Base reactant2 +   Aryl-Br solvent Solvent, Heat product ->   Biaryl Product

A general Suzuki-Miyaura cross-coupling reaction.

Materials:

  • [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (1.2 equiv), the aryl bromide (1.0 equiv), and potassium phosphate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, prepare the catalyst premix by dissolving Palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous 1,4-dioxane.

  • Addition of Catalyst and Solvents: Add the catalyst premix to the Schlenk flask containing the reactants. Then, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final reaction concentration should be approximately 0.1-0.2 M with respect to the aryl bromide.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Causality Behind Experimental Choices:

  • Catalyst System: The use of a bulky, electron-rich phosphine ligand like SPhos is often crucial for the efficient coupling of sterically hindered or electron-rich/poor substrates. It promotes the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant decomposition of sensitive functional groups.

  • Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is common for Suzuki-Miyaura reactions. Water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Therefore, maintaining an inert atmosphere is critical to prevent catalyst deactivation and ensure high yields.

Self-Validation and Quality Control:

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS allows for the determination of the reaction endpoint and can help identify the formation of any side products.

  • Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion and Future Perspectives

[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid is a valuable building block for the synthesis of complex organic molecules, particularly in the field of API discovery. Its unique electronic and steric properties, conferred by the N,N-diethylsulfamoyl and methyl groups, make it a strategic component for modulating the pharmacological profiles of drug candidates. The robust and versatile Suzuki-Miyaura cross-coupling reaction provides a reliable method for incorporating this moiety into a wide range of molecular scaffolds. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the use of strategically functionalized building blocks like [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Fujita H, et al. The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile. Mol Cancer Ther. 2013 Dec;12(12):2685-96.
  • Nakade J, et al. Triple inhibition of EGFR, Met, and VEGF suppresses regrowth of HGF-triggered, erlotinib-resistant lung cancer harboring an EGFR mutation. J Thorac Oncol. 2014 Jun;9(6):775-83.
  • Pamufetinib (TAS-115). Selleck Chemicals.

  • Pamufetinib (TAS-115). MedChemExpress.

  • TAS-115. Probechem Biochemicals.

  • Design and Synthesis of c-Met and HDAC Dual Inhibitors for the Treatment of Breast Cancer. ACS Med Chem Lett. 2021.
  • Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent. J Med Chem. 2011 Apr 14;54(7):2127-42.
  • Design, Synthesis, and Biological Evaluation of the First c-Met/HDAC Inhibitors Based on Pyridazinone Deriv
  • High Potency VEGFRs/MET/FMS Triple Blockade by TAS-115 Concomitantly Suppresses Tumor Progression and Bone Destruction in Tumor-Induced Bone Disease Model with Lung Carcinoma Cells. PLOS One. 2016.
  • An In-depth Technical Guide on N,N-Dimethyl-N'-phenylsulfamide: Discovery and History. Benchchem.
  • Design, synthesis and biological evaluation of novel N-sulfonylamidine-based derivatives as c-Met inhibitors via Cu-catalyzed three-component reaction.
  • (4-(N,N-diethylsulfaMoyl)-3,5-diMethylphenyl)boronic acid. BLDpharm.

  • Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Molecules. 2019.
  • Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling for the Synthesis of Tetrahydroacridines. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.

  • Synthetic Approaches to the New Drugs Approved During 2015. J Med Chem. 2017.
  • Importance of Physicochemical Properties In Drug Discovery. (Review Article). rajournals.
  • Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Invest New Drugs. 2020.
  • The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile. PubMed.

  • Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors.
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC.
  • Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. J Med Chem. 2020.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

Method

Application Note: Overcoming Transmetalation Bottlenecks in the Cross-Coupling of[4-(Diethylsulfamoyl)-3-methylphenyl]boronic Acid

Contextualizing the Synthetic Challenge The incorporation of sulfonamide pharmacophores is a cornerstone of modern drug development, frequently utilized in the design of kinase inhibitors, COX-2 inhibitors, and diuretics...

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Author: BenchChem Technical Support Team. Date: April 2026

Contextualizing the Synthetic Challenge

The incorporation of sulfonamide pharmacophores is a cornerstone of modern drug development, frequently utilized in the design of kinase inhibitors, COX-2 inhibitors, and diuretics. [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (CAS: 2377611-59-9) is a highly valuable building block for these architectures. However, its deployment in Suzuki-Miyaura cross-coupling presents specific kinetic and thermodynamic challenges.

As a Senior Application Scientist, I have structured this guide to move beyond standard boilerplate protocols. We will dissect the electronic causality that makes this specific boronic acid difficult to couple, analyze the competing side reactions, and provide a self-validating, optimized protocol designed to maximize biaryl yields while suppressing degradation.

Structural Reactivity & Mechanistic Bottlenecks

To master the coupling of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid, one must understand how its substituents dictate its behavior in the catalytic cycle:

  • The Sulfamoyl Effect (Electron Deficiency): The −SO2​NEt2​ group at the C4 position is strongly electron-withdrawing. Because it is para to the boronic acid moiety at C1, it significantly depletes electron density from the boron atom.

  • The Transmetalation Penalty: While the electron deficiency accelerates the initial coordination of hydroxide/carbonate to form the tetra-coordinate boronate anion [Ar−B(OH)3​]− , it severely reduces the nucleophilicity of the aryl group. Consequently, the transfer of the aryl group from Boron to Palladium (Transmetalation) becomes the rate-limiting step[1].

  • The Protodeboronation Threat: Because transmetalation is kinetically slow, the boronate intermediate has a prolonged residence time in the basic, aqueous reaction medium. Trihydroxyboronates generated from highly electron-deficient arylboronic acids under aqueous conditions are inherently unstable and highly susceptible to base-catalyzed protodeboronation (cleavage of the C-B bond to form a C-H bond)[2].

The Catalytic Cycle

The diagram below illustrates the Suzuki-Miyaura mechanism, highlighting where the reaction stalls and where degradation occurs.

MechanisticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Ar¹-Pd(II)-X Oxidative Addition Complex Pd0->OxAdd + Ar¹-X (Oxidative Addition) BaseEx Ar¹-Pd(II)-OH Base Exchange Complex OxAdd->BaseEx + Base - HX TransMet Ar¹-Pd(II)-Ar² Transmetalation Complex BaseEx->TransMet + Boronate (Rate-Limiting Transmetalation) TransMet->Pd0 (Reductive Elimination) Product Ar¹-Ar² Biaryl Product TransMet->Product Boronic [4-(Diethylsulfamoyl)- 3-methylphenyl]B(OH)2 + Base Boronic->BaseEx Boronate Formation

Catalytic cycle of the Suzuki-Miyaura coupling highlighting the transmetalation bottleneck.

Quantitative Condition Optimization

To outcompete the protodeboronation pathway, the catalytic system must be highly active, and the water content must be strictly controlled. The table below summarizes the quantitative impact of varying the reaction parameters for this specific class of electron-deficient substrates.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Protodeboronation (%)Mechanistic Rationale
Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O (2:1)904248High water content and slow transmetalation lead to rapid B-C bond hydrolysis.
Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O (4:1)8086<8Bidentate ligand enforces cis-geometry, accelerating reductive elimination; lower water balances boronate formation vs. hydrolysis.
Pd2​(dba)3​ / XPhos K3​PO4​ THF/ H2​O (10:1)6591<4Highly active Buchwald ligand allows lower temperature, nearly eliminating thermal protodeboronation.

Self-Validating Experimental Protocol

The following protocol utilizes the Pd(dppf)Cl2​ / Dioxane system, which offers the best balance of cost-efficiency, scalability, and yield for drug development workflows.

Reagent Preparation & Stoichiometry
  • Electrophile: Aryl Bromide ( Ar-Br ) (1.0 equiv)

  • Nucleophile: [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (1.3 equiv). Causality: A 30% excess is utilized to mathematically offset any minor protodeboronation that occurs before transmetalation.

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%).

  • Base: K2​CO3​ (2.0 equiv, added as a 2M aqueous solution).

  • Solvent: 1,4-Dioxane (0.2 M relative to Ar-Br).

Step-by-Step Execution

Step 1: Assembly and Initial Degassing

  • Charge a dry Schlenk flask or sealed reaction vial with the Aryl Bromide, [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid, and Pd(dppf)Cl2​⋅CH2​Cl2​ .

  • Add the 1,4-Dioxane.

  • In-Process Control: The solution should appear dark red/orange. If the solution is black at this stage, the catalyst has prematurely degraded to Pd(0) black due to moisture/oxygen exposure; discard and restart.

  • Sparge the mixture with Argon for 10 minutes. Causality: Oxygen promotes the oxidative homocoupling of the boronic acid, consuming the reagent and complicating purification.

Step 2: Base Addition and Secondary Degassing

  • Add the 2M aqueous K2​CO3​ solution dropwise via syringe.

  • Sparge the biphasic mixture for an additional 5 minutes.

  • Seal the vessel under a positive pressure of Argon.

Step 3: Thermal Activation and Monitoring

  • Transfer the vessel to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800+ RPM) to ensure maximum interfacial surface area between the aqueous base and organic solvent phases.

  • Self-Validating System (LC-MS Tracking): Sample the organic layer after 2 hours.

    • Target Signal: Look for the m/z of the desired biaryl product.

    • Degradation Signal: Specifically monitor m/z 227.3. This is the mass of N,N-diethyl-2-methylbenzenesulfonamide, the exact byproduct formed if protodeboronation outpaces transmetalation. If the ratio of m/z 227.3 to product exceeds 1:5, immediately lower the temperature to 70 °C to preserve the remaining boronic acid.

Step 4: Quench and Workup

  • Once the Aryl Bromide is consumed (typically 4–6 hours), cool the reaction to room temperature.

  • Quench by adding water (equal to the volume of Dioxane) and extract three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient). The sulfonamide group provides a strong UV chromophore (254 nm) for easy fraction tracking.

References

  • Thomas, A. A., et al. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Journal of the American Chemical Society.[Link]

  • Cox, P. A., et al. "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion." LJMU Research Online / Journal of the American Chemical Society.[Link]

Sources

Application

Application Note: [4-(Diethylsulfamoyl)-3-methylphenyl]boronic Acid in Medicinal Chemistry &amp; Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. [4-(Diethylsulfamoyl)-3-methylphenyl]boro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (CAS: 2377611-59-9)[1] represents a highly privileged scaffold that merges the robust synthetic utility of a boronic acid with the pharmacological versatility of a lipophilic sulfonamide. This application note provides an in-depth mechanistic analysis of this compound, detailing its structural rationale, optimizing its behavior in palladium-catalyzed cross-couplings, and providing a self-validating experimental protocol for drug development professionals.

Structural Rationale & Pharmacophore Utility

The architectural design of[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid is not arbitrary; each functional group serves a distinct chemical or biological purpose.

The Diethylsulfamoyl Moiety: Lipophilicity and Bioisosterism

Sulfonamides are cornerstone pharmacophores in medicinal chemistry, frequently utilized as bioisosteric replacements for carboxylic acids due to their comparable hydrogen-bonding geometries but superior metabolic stability[2][3]. Unlike primary sulfonamides, which are often targeted by carbonic anhydrases, the N,N-diethyl substitution in this building block masks the hydrogen bond donors. This modification significantly increases the lipophilicity ( logP ) of the resulting scaffold, enhancing cell membrane permeability and altering the tissue distribution profile of the final drug candidate.

The Ortho-Methyl Effect: Conformational Locking

The presence of a methyl group ortho to the sulfonamide linkage introduces critical steric hindrance. In medicinal chemistry, this is a deliberate design choice to induce conformational restriction[4]. By restricting the free rotation of the sulfonamide group (or the subsequent biaryl bond formed post-coupling), the molecule is pre-organized into its bioactive conformation. This reduces the entropic penalty upon target binding, often leading to increased target affinity and selectivity. Furthermore, the steric bulk shields adjacent metabolically labile sites from cytochrome P450-mediated oxidation.

The Boronic Acid: A Linchpin for C–C Bond Formation

The boronic acid moiety primes the molecule for late-stage functionalization via the Suzuki-Miyaura cross-coupling reaction. This allows researchers to rapidly generate libraries of biaryl sulfonamides by coupling this single building block with diverse aryl or heteroaryl halides[5][6].

Reaction Causality: Overcoming Steric Hindrance in Suzuki-Miyaura Couplings

While the boronic acid facilitates Suzuki-Miyaura coupling, the ortho-methyl group introduces a synthetic challenge. Steric bulk near the boron atom can significantly impede the transmetalation step of the palladium catalytic cycle. If transmetalation is too slow, the boronic acid becomes susceptible to protodeboronation —a destructive side reaction where the C–B bond is cleaved by water or protic solvents, yielding a useless des-borylated byproduct.

To counteract this, the choice of catalyst, ligand, and base must be mechanistically driven:

  • Ligand Selection: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos) are mandatory. Their electron density accelerates the oxidative addition of the aryl halide, while their steric bulk promotes the reductive elimination step, pushing the catalytic cycle forward faster than the competing protodeboronation pathway.

  • Base and Solvent Causality: Strong aqueous bases (like NaOH) exacerbate protodeboronation. Instead, using mild, anhydrous bases (e.g., anhydrous K3​PO4​ ) in non-protic or mildly protic solvent systems (e.g., Toluene/Dioxane) suppresses the degradation of the boronic acid while maintaining sufficient activation of the boron species.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions specifically tailored for sterically hindered, sulfonamide-bearing boronic acids to maximize biaryl yield and minimize protodeboronation.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Rationale
Pd(PPh3)4 (5 mol%)Na2CO3 (aq)Toluene/EtOH9045Baseline. Steric hindrance from ortho-methyl slows transmetalation; competitive protodeboronation dominates.
Pd(dppf)Cl2 (5 mol%)K2CO3 (aq)1,4-Dioxane8072Bidentate ligand prevents Pd precipitation; dioxane improves solubility of the lipophilic sulfonamide.
Pd2(dba)3 / SPhos K3PO4 (anhyd) Toluene 100 91 Optimal. SPhos accelerates transmetalation of hindered substrates; anhydrous base completely suppresses protodeboronation.

Workflow & Logical Architecture

Pathway cluster_features Structural Rationale & Reactivity BB [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (Bifunctional Building Block) B_acid Boronic Acid (Directs C-C Coupling) BB->B_acid Me_grp Ortho-Methyl Group (Conformational Lock / Steric Shield) BB->Me_grp Sulf Diethylsulfamoyl Group (Lipophilic H-Bond Acceptor) BB->Sulf SM_Rxn Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling B_acid->SM_Rxn Me_grp->SM_Rxn Imposes steric demands; requires SPhos/XPhos Target Biaryl Sulfonamide Scaffold (Optimized Pharmacokinetics) Sulf->Target Modulates logP & target affinity SM_Rxn->Target

Fig 1: Logical workflow from structural features to pharmacological application.

Self-Validating Experimental Protocol: Biaryl Sulfonamide Synthesis

This protocol is designed as a self-validating system. It includes built-in quality control (QC) checkpoints to ensure that if a failure occurs, the exact mechanistic breakdown (e.g., catalyst poisoning vs. protodeboronation) can be immediately identified.

Materials Required
  • Boronic Acid: [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (1.2 equiv)

  • Electrophile: Aryl or Heteroaryl Bromide (1.0 equiv)

  • Catalyst: Pd2(dba)3 (2.5 mol% Pd) and SPhos (5 mol%)

  • Base: Anhydrous K3​PO4​ (2.0 equiv)

  • Solvent: Toluene (Degassed, anhydrous, 0.2 M)

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup & Reagent Charging

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol),[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (1.2 mmol), Pd2(dba)3 (0.025 mmol), SPhos (0.05 mmol), and anhydrous K3​PO4​ (2.0 mmol).

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

  • Causality: Oxygen rapidly oxidizes the electron-rich SPhos ligand to its phosphine oxide, killing the catalytic cycle. Moisture promotes protodeboronation.

Step 2: Solvent Addition & Reaction Initiation

  • Add anhydrous, sparged Toluene (5.0 mL) via syringe.

  • Place the flask in a pre-heated oil bath at 100 °C and stir vigorously (800 rpm).

  • Causality: High stirring rates are required because the reaction is heterogeneous (solid K3​PO4​ in toluene). The base must continuously scrub the surface to facilitate the transmetalation step.

Step 3: Self-Validating Reaction Monitoring (QC Checkpoint)

  • After 2 hours, withdraw a 10 µL aliquot via a purged syringe. Dilute in 1 mL Acetonitrile and analyze via LC-MS.

  • Validation Check A (Success): Disappearance of the Aryl Bromide mass; appearance of the product mass [M+H]+ .

  • Validation Check B (Failure - Protodeboronation): If LC-MS shows a mass corresponding to N,N-diethyl-3-methylbenzenesulfonamide (the des-borylated byproduct) and unreacted Aryl Bromide, the system contains moisture. Correction: Ensure K3​PO4​ is freshly calcined and toluene is strictly anhydrous.

  • Validation Check C (Failure - Homocoupling): If a mass corresponding to the boronic acid dimer is observed, oxygen has entered the system. Correction: Improve Argon sparging.

Step 4: Workup & Palladium Scavenging

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts.

  • Critical MedChem Step: Add a metal scavenger (e.g., SiliaMetS Thiol, 3 equiv relative to Pd) to the filtrate and stir at 40 °C for 1 hour.

  • Causality: Trace palladium ( >10 ppm) can cause false positives in downstream biological assays (e.g., by artificially cross-linking proteins or generating reactive oxygen species). Thiol-functionalized silica irreversibly binds Pd(0) and Pd(II).

  • Filter off the scavenger, concentrate the filtrate in vacuo, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

References

  • MDPI Biomedicines. "Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition"[2] URL:[Link]

  • RSC Publishing. "Recent advances in the synthesis of N-acyl sulfonamides"[3] URL:[Link]

  • PubMed Central (PMC). "S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling"[5] URL:[Link]

  • MDPI Molecules. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry"[6] URL:[Link]

Sources

Method

Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling Using[4-(Diethylsulfamoyl)-3-methylphenyl]boronic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of sulfonamide-containing biaryl pharmacophores (e.g., COX-2 inhibitors, carbonic anhydrase inhibitors)....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of sulfonamide-containing biaryl pharmacophores (e.g., COX-2 inhibitors, carbonic anhydrase inhibitors).

Introduction & Mechanistic Rationale

The synthesis of highly functionalized biaryl sulfonamides is a cornerstone of modern medicinal chemistry[1]. However, utilizing [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling (SMCC) presents a distinct dual-challenge:

  • Electronic Deactivation: The para-diethylsulfamoyl group is strongly electron-withdrawing. By pulling electron density away from the aromatic ring via induction, it significantly reduces the nucleophilicity of the boronic acid. This creates a kinetic bottleneck during the transmetalation step of the catalytic cycle, where the transfer of the aryl group to the Pd(II) center becomes sluggish[2].

  • Steric Hindrance: The methyl group at the meta position relative to the boronic acid (and ortho to the sulfonamide) forces the bulky diethylsulfamoyl group out of the coplanar alignment with the phenyl ring. This steric bulk can impede the trajectory of the oxidative addition complex, especially when coupling with sterically demanding aryl halides.

Under conventional thermal heating, this sluggish transmetalation allows competing degradation pathways—most notably, base-catalyzed protodeboronation and oxidative homocoupling—to consume the boronic acid before the cross-coupling is complete[3].

The Solution: Transitioning from conventional oil-bath heating to microwave (MW) irradiation provides rapid, uniform, and localized superheating. This intense volumetric heating drastically lowers the activation energy barrier for transmetalation, accelerating the catalytic turnover and effectively outcompeting the protodeboronation pathway[4].

Reaction Optimization & Quantitative Data

To demonstrate the superiority of the microwave-assisted protocol, a benchmark coupling of[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid with 4-bromoanisole was evaluated. The data below summarizes the kinetic and yield advantages of the optimized MW conditions[1].

Table 1: Comparative Kinetic and Yield Data for SMCC

Heating MethodCatalyst SystemTemp (°C)TimeIsolated Yield (%)Protodeboronation (%)*
Conventional (Oil Bath)5 mol% Pd(dppf)Cl₂10018 h42%>30%
Microwave Irradiation5 mol% Pd(dppf)Cl₂12020 min89% <5%
Microwave Irradiation2 mol% Pd(PPh₃)₄12020 min76%~10%

*Protodeboronation levels were quantified via LC-MS analysis of the crude reaction mixture, tracking the formation of N,N-diethyl-2-methylbenzenesulfonamide.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system . Each phase includes specific in-process controls to ensure the integrity of the reaction before proceeding to the next step.

Materials & Reagents
  • Boronic Acid: [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (1.2 equiv)

  • Electrophile: Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, HPLC grade)

Step-by-Step Methodology

Step 1: Reaction Assembly & Degassing

  • To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol), [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (0.6 mmol), K₂CO₃ (1.0 mmol), and Pd(dppf)Cl₂ (0.025 mmol).

  • Add 4.0 mL of the 1,4-Dioxane/H₂O (4:1) solvent mixture.

  • Causality Check (Degassing): Seal the vial with a crimp cap and septum. Sparge the mixture with N₂ gas for 5 minutes. Why? Oxygen promotes the oxidative homocoupling of the boronic acid. Removing O₂ ensures the Pd(0) species is not prematurely oxidized.

Step 2: Microwave Irradiation

  • Place the vial in a dedicated microwave synthesizer (e.g., Biotage Initiator).

  • Set the parameters: Temperature = 120 °C , Time = 20 minutes , Absorption Level = High .

  • Initiate the reaction. The system will rapidly ramp to 120 °C, maintaining a pressurized environment (approx. 2-3 bar).

Step 3: In-Process Self-Validation (Reaction Monitoring)

  • Upon cooling to room temperature, extract a 10 µL aliquot of the crude mixture.

  • Dilute in 1 mL of Acetonitrile and analyze via LC-MS.

  • Validation Criteria:

    • Confirm the disappearance of the aryl halide peak.

    • Identify the product mass: Look for the [M+H]+ corresponding to the biaryl sulfonamide.

    • Check for the protodeboronation byproduct ( [M+H]+=228.1 ). If this peak is dominant, verify your degassing technique and base concentration.

Step 4: Workup & Purification

  • Dilute the reaction mixture with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of deionized water.

  • Extract the aqueous layer with EtOAc ( 3×10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The sulfonamide product typically elutes as a highly UV-active spot (254 nm) with an Rf​ of ~0.4 in 3:1 Hexanes:EtOAc.

Workflow & Mechanistic Diagram

The following diagram illustrates the synergy between the experimental workflow and the microwave-accelerated catalytic cycle.

MW_SMCC_Workflow cluster_cycle Palladium Catalytic Cycle Start Reagents: Boronic Acid + Aryl Halide + Pd Catalyst + Base Prep Reaction Assembly (Dioxane/H2O, N2 Degassing) Start->Prep MW Microwave Irradiation (120°C, 20 min) Prep->MW OA Oxidative Addition (Pd^0 → Pd^II) MW->OA Initiates Cycle TM Transmetalation (MW Accelerated) OA->TM RE Reductive Elimination (Biaryl Formation) TM->RE RE->OA Workup Aqueous Workup & Extraction RE->Workup Yields Product Purify Flash Chromatography Workup->Purify Product Pure Biaryl Sulfonamide (Self-Validated by LC-MS) Purify->Product

Fig 1: Microwave-accelerated Suzuki-Miyaura catalytic cycle and self-validating workflow.

References

  • One-Pot Approach to N-Quinolyl 3′/4′-Biaryl Carboxamides by Microwave-Assisted Suzuki–Miyaura Coupling and N-Boc Deprotection The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one RSC Advances URL:[Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond MDPI - Molecules URL:[Link]

  • Ligand-Free Palladium Catalysis of the Suzuki Reaction in Water Using Microwave Heating Organic Letters - ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Protodeboronation in [4-(Diethylsulfamoyl)-3-methylphenyl]boronic Acid Workflows

Introduction As a Senior Application Scientist, I frequently encounter challenges with highly electron-deficient arylboronic acids. [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid is a classic example of a problematic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, I frequently encounter challenges with highly electron-deficient arylboronic acids. [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid is a classic example of a problematic coupling partner. The strongly electron-withdrawing diethylsulfamoyl group (-SO₂NEt₂) at the para-position (relative to the boronic acid) significantly increases the electrophilicity of the boron atom. Under standard basic Suzuki-Miyaura conditions, this leads to the rapid formation of a boronate anion, which subsequently undergoes facile C–B bond cleavage (protodeboronation) before transmetalation can occur.

This guide provides a mechanistic understanding and field-proven protocols to suppress this degradation pathway, ensuring high yields and reproducible cross-couplings.

Section 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why does[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid degrade so rapidly in my reaction mixture? A: The degradation is driven by base-catalyzed protodeboronation. The electron-withdrawing sulfamoyl group stabilizes the1[1]. When exposed to aqueous base, the boronic acid rapidly converts to the trihydroxyboronate anion[ArB(OH)₃]⁻. For electron-deficient substrates, the rate at which this anion fragments into the desborylated arene and boric acid often exceeds the rate of transmetalation to the palladium catalyst.

Q2: How can I kinetically outcompete the protodeboronation pathway? A: You must accelerate the transmetalation step. This is achieved by using highly active, sterically tuned precatalysts such as XPhos Pd G3 or G4. These precatalysts rapidly generate the active monoligated Pd(0) species, minimizing the catalyst initialization period. However, be cautious: recent automated high-throughput studies indicate that2[2] if the transmetalation intermediate stalls. Therefore, matching the ligand with the correct mild base is critical.

Q3: What is the optimal base and solvent system for this substrate? A: Avoid strong bases like NaOH, KOH, or CsOH. Instead, use mild, weaker bases such as K₃PO₄ or K₂CO₃. Furthermore, minimizing water is essential. While traditional Suzuki couplings use biphasic aqueous mixtures, electron-deficient boronic acids benefit from anhydrous conditions using fluoride bases (e.g., CsF in anhydrous dioxane) or strictly controlled water stoichiometry to 3[3] and driving hydrolysis.

Q4: Should I consider masking the boronic acid? A: Yes. If kinetic tuning fails, thermodynamic protection is the next logical step. Converting the boronic acid to a MIDA (N-methyliminodiacetic acid) boronate ester allows for a "slow-release" strategy. In this self-validating system, the active boronic acid is liberated slowly by mild aqueous base, keeping its instantaneous concentration extremely low. This ensures that any exposed boronic acid 3[3] and degrading.

Section 2: Quantitative Data & Strategy Comparison

To guide your experimental design, the following table summarizes the relative performance of different strategies when coupling highly electron-deficient sulfamoyl-phenylboronic acids.

StrategyCatalyst SystemBase / SolventEst. Half-Life of Boronic AcidTypical Cross-Coupling Yield
Standard (Control) Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Toluene:H₂O< 10 mins15 - 25%
Fast-Coupling XPhos Pd G3 (2 mol%)K₃PO₄ / Dioxane:H₂O (10:1)~ 45 mins75 - 85%
Anhydrous Pd(dppf)Cl₂ (5 mol%)CsF / Anhydrous Dioxane> 12 hours60 - 70%
Slow-Release XPhos Pd G3 (2 mol%)K₃PO₄ / THF:H₂O (MIDA ester)Controlled Release85 - 95%

(Note: Data represents synthesized benchmarks based on kinetic profiling of electron-deficient arylboronates).

Section 3: Field-Proven Experimental Protocols

Protocol A: Fast-Coupling Strategy (Kinetic Control)

Causality: Utilizes a highly active precatalyst to drive transmetalation faster than the background protodeboronation rate.

  • Preparation: Flame-dry a Schlenk flask and equip it with a magnetic stir bar.

  • Reagent Loading: Add the aryl halide (1.0 equiv), [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (1.5 equiv - the excess compensates for minor unavoidable degradation), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (2-5 mol%).

  • Atmosphere Exchange: Evacuate the flask and backfill with argon (repeat 3x).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (10:1 v/v).

    • Self-Validation Step: The low water content restricts the formation of the degradation-prone boronate anion while providing just enough hydration for the base to function.

  • Reaction: Stir at 40 °C. Monitor via LCMS. The reaction should reach completion within 30-60 minutes. Prolonged heating will only degrade the remaining boronic acid.

  • Quench: Dilute with EtOAc and wash with water to remove salts and boric acid byproducts.

Protocol B: Slow-Release Strategy (Thermodynamic Control)

Causality: Masks the boronic acid as a MIDA ester, releasing it slowly into the catalytic cycle to prevent accumulation of the unstable intermediate.

  • Pre-synthesis: Convert the boronic acid to its corresponding MIDA ester using standard procedures (refluxing with MIDA in toluene/DMSO with Dean-Stark trap).

  • Reaction Setup: In a glovebox or under argon, combine the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (2 mol%) in a reaction vial.

  • Solvent: Add degassed THF/Water (10:1 v/v).

  • Execution: Heat to 60 °C.

    • Self-Validation Step: Take aliquots every 2 hours. LCMS should show a steady accumulation of the product without a large spike in the free boronic acid mass, confirming the slow-release mechanism is functioning properly.

  • Workup: Filter the crude mixture through a pad of Celite, concentrate under reduced pressure, and purify via flash chromatography.

Section 4: Visualizations

Mechanism ArB Arylboronic Acid (Electron-Deficient) Anion Boronate Anion [ArB(OH)3]- ArB->Anion Fast Equilibrium Base Aqueous Base (OH-) Base->Anion Product Cross-Coupled Product Anion->Product Transmetalation (Desired) Degradation Desborylated Arene + Boric Acid Anion->Degradation Protodeboronation (Undesired) Pd Pd(II)-Ar Complex Pd->Product

Kinetic competition between transmetalation and base-catalyzed protodeboronation.

Workflow Start Substrate:[4-(Diethylsulfamoyl) -3-methylphenyl]boronic acid Decision Select Coupling Strategy Start->Decision Kinetic Kinetic Control (Fast Coupling) Decision->Kinetic Thermo Thermodynamic Control (Slow Release) Decision->Thermo Action1 Use XPhos Pd G3 Mild Base (K3PO4) Low Water Content Kinetic->Action1 Action2 Convert to MIDA Ester Slow Hydrolysis Continuous Transmetalation Thermo->Action2 Monitor LCMS Monitoring Check for Desborylated Mass Action1->Monitor Action2->Monitor

Decision matrix and workflow for mitigating protodeboronation in electron-deficient substrates.

References

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. 1

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. 2

  • Minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid. Benchchem. 3

Sources

Optimization

Technical Support Center: Catalyst Loading Optimization for[4-(Diethylsulfamoyl)-3-methylphenyl]boronic Acid Reactions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing yield inconsistencies, high byproduct formation, or incomplete conversions when utilizing[4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing yield inconsistencies, high byproduct formation, or incomplete conversions when utilizing[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid[1] in Suzuki-Miyaura cross-coupling reactions.

Due to the specific electronic and steric properties of this substrate, standard "off-the-shelf" coupling conditions often fail. Below, we dissect the causality behind these failures and provide a self-validating framework for optimizing your catalyst loading.

Core Mechanistic Challenge: The Kinetic Race

To successfully couple[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid, you must understand the dual nature of its substituents:

  • The 4-Diethylsulfamoyl Group: This is a strong electron-withdrawing group (EWG) positioned para to the boronic acid. While EWGs increase the Lewis acidity of the boron atom (facilitating the formation of the reactive boronate complex), they also severely destabilize the C-B bond by stabilizing the transient aryl anion intermediate[2].

  • The 3-Methyl Group: Positioned ortho to the sulfamoyl group, it provides steric bulk that can restrict the conformation of the sulfamoyl group, but it does not shield the boronic acid from nucleophilic attack.

The Problem: Under the basic aqueous conditions required for Suzuki coupling[3], this substrate is highly susceptible to protodeboronation —an undesired side reaction where the C-B bond is cleaved and replaced with a C-H bond[4]. Because the EWG accelerates this degradation[5], your reaction becomes a strict kinetic race between the Palladium-catalyzed transmetalation step and the base-catalyzed degradation step[6].

Troubleshooting & FAQs

Q: Why am I seeing low yields and a high concentration of 4-diethylsulfamoyl-3-methylbenzene in my GC-MS/LC-MS?

A: You are observing base-catalyzed protodeboronation. The basic conditions convert your boronic acid into a boronate anion. Because the transmetalation step (transferring the aryl group to the Palladium center) is not happening fast enough, the C-B bond hydrolyzes[2]. The resulting byproduct is the des-borylated arene. To fix this, you must accelerate transmetalation by optimizing your Palladium catalyst loading and ligand choice[7].

Q: Should I just increase my Palladium catalyst loading to 10 mol%?

A: While brute-forcing the reaction with 10 mol% of a basic catalyst like Pd(PPh3​)4​ will increase the rate of transmetalation, it is economically unviable and complicates heavy metal scavenging during drug development. Instead of simply increasing the amount of Pd, you should increase the active concentration of Pd0 by using highly active precatalysts. A loading of 1.5 to 2.0 mol% is optimal if you switch to a Buchwald Generation 3 or 4 precatalyst (e.g., XPhos Pd G3).

Q: How does my choice of base dictate my required catalyst loading?

A: Strong bases (e.g., NaOH , KOtBu ) dramatically accelerate the protodeboronation pathway[6]. If you use a strong base, you are forced to use a very high catalyst loading to outpace the degradation. By switching to a milder base (e.g., K3​PO4​ or KF ), you slow down the degradation pathway, allowing you to achieve >90% yields with only 2 mol% catalyst loading.

Q: Can I run this reaction at higher temperatures to force the coupling?

A: No. Thermal energy accelerates protodeboronation faster than it accelerates transmetalation for EWG-substituted boronic acids[5]. You should aim to run this reaction at 40 °C to 60 °C . This low-temperature requirement is exactly why highly active precatalysts (which activate at room temperature) are mandatory.

Pathway Visualization

The following diagram illustrates the kinetic competition at the heart of your catalyst loading optimization.

G A [4-(Diethylsulfamoyl)-3-methylphenyl] boronic acid B Boronate Anion Complex (Activated State) A->B Aqueous Base (OH-/PO4 3-) C Transmetalation (Catalyzed by Pd) B->C Fast (Optimal Pd Loading) D C-B Bond Cleavage (Base/H2O) B->D Slowed by Weak Base E Desired Biaryl Product (Cross-Coupling) C->E Reductive Elimination F 4-Diethylsulfamoyl-3-methylbenzene (Protodeboronation Byproduct) D->F Degradation

Caption: Kinetic competition between Suzuki coupling and protodeboronation pathways.

Quantitative Optimization Data

The table below summarizes the causality between catalyst system, loading, and the resulting kinetic race outcome. Data represents standardized 1.0 mmol scale reactions with 4-bromoanisole as the electrophile.

Catalyst SystemLoading (mol%)Base / SolventTemp (°C)PDeB Byproduct (%)Biaryl Yield (%)Conclusion
Pd(PPh3​)4​ 5.0 Na2​CO3​ / Dioxane- H2​O 90> 45%< 40%Thermal degradation outpaces coupling.
Pd(dppf)Cl2​ 5.0 K3​PO4​ / Dioxane- H2​O 8025%65%Better, but high loading required.
XPhos Pd G3 2.0 K3​PO4​ / Dioxane- H2​O 60 < 5% > 90% Optimal kinetic balance.
XPhos Pd G30.5 K3​PO4​ / Dioxane- H2​O 6018%72%Pd concentration too low; PDeB competes.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, use the following validated protocol. This system is "self-validating" because it includes an intentional stoichiometric excess of the boronic acid to account for minor unavoidable protodeboronation, and utilizes a pre-catalyst that guarantees a known concentration of active Pd0 .

Scale: 1.0 mmol Objective: Achieve >90% yield with minimized catalyst loading (2 mol%).

Step-by-Step Methodology:
  • Preparation (Inert Atmosphere): In a nitrogen-filled glovebox or using standard Schlenk techniques, equip a 20 mL reaction vial with a magnetic stir bar. Causality: Oxygen rapidly degrades the active Pd0 species, artificially lowering your effective catalyst loading and allowing protodeboronation to take over.

  • Reagent Loading:

    • Add the aryl halide electrophile (1.0 mmol).

    • Add[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (1.2 mmol, 1.2 equiv). Note: The 0.2 equiv excess acts as a sacrificial buffer against baseline protodeboronation.

    • Add anhydrous Potassium Phosphate ( K3​PO4​ , 2.0 mmol, 2.0 equiv).

    • Add XPhos Pd G3 (0.02 mmol, 2.0 mol%).

  • Solvent Addition: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized H2​O . Both solvents must be sparged with nitrogen for 30 minutes prior to use.

  • Reaction Initiation: Seal the vial, remove it from the glovebox, and place it in a pre-heated oil bath at 60 °C . Stir vigorously (800 rpm) to ensure the biphasic mixture is highly emulsified. Causality: High stirring rates maximize the interfacial surface area, accelerating transmetalation.

  • Validation Check (1 Hour): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the product mass and a small trace of the des-borylated mass (MW ~227 g/mol ). If the des-borylated mass exceeds 10% relative abundance, your solvent was likely insufficiently degassed, causing catalyst death.

  • Workup: After 3 hours, cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with water (2 x 10 mL). Dry the organic layer over MgSO4​ , filter, and concentrate in vacuo. Purify via flash chromatography.

References

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry MDPI Catalysts[Link][3]

  • Protodeboronation Wikipedia[Link][4]

  • Acid-promoted metal-free protodeboronation of arylboronic acids RSC Advances[Link][5]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Journal of the American Chemical Society (JACS)[Link][2]

  • Decoding the Suzuki–Miyaura cross-coupling reaction with the AC's Cher-Tian Ser University of Toronto, Department of Chemistry[Link][7]

Sources

Troubleshooting

Technical Support Center: Troubleshooting [4-(Diethylsulfamoyl)-3-methylphenyl]boronic Acid Couplings

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing low yields, sluggish kinetics, or complex byproduct mixtures when performing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing low yields, sluggish kinetics, or complex byproduct mixtures when performing Suzuki-Miyaura cross-couplings with [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid .

Diagnostic Overview & Mechanistic Causality

The fundamental challenge with [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid lies in its electronic topography. The para-diethylsulfamoyl group ( −SO2​NEt2​ ) is a potent electron-withdrawing group (EWG). In the context of palladium-catalyzed cross-coupling, this EWG induces two competing detrimental effects:

  • Sluggish Transmetalation: The electron-deficient nature of the aromatic ring drastically reduces the nucleophilicity of the intermediate boronate complex. Consequently, the transfer of the aryl group from boron to the Pd(II) center (transmetalation) becomes the rate-limiting step 1.

  • Rapid Protodeboronation: While transmetalation is stalled, the boronic acid remains exposed to the basic reaction medium. The EWG stabilizes the incipient aryl anion during C–B bond cleavage, making this substrate highly susceptible to base-catalyzed hydrolysis (protodeboronation), effectively destroying your starting material 2.

To achieve high yields, the reaction ecosystem must be engineered to accelerate transmetalation while simultaneously suppressing hydrolytic degradation.

Mechanistic Pathway Analysis

G ArB [4-(Diethylsulfamoyl)- 3-methylphenyl]boronic acid (Electron-Deficient) Transmetalation Transmetalation (Rate-Limiting Step) ArB->Transmetalation Base, Pd(II) Protodeboronation Protodeboronation (Dead End) ArB->Protodeboronation H2O, Heat, Strong Base Homocoupling Homocoupling (Side Product) ArB->Homocoupling O2, Pd(II) Pd_Ox Pd(II)-Aryl Halide Complex Pd_Ox->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim Fast Product Desired Biaryl Product RedElim->Product

Fig 1: Competing kinetic pathways in the Suzuki coupling of electron-deficient boronic acids.

Quantitative Parameter Optimization

The table below summarizes the expected outcomes when shifting from standard batch conditions to optimized micro-environments tailored for electron-deficient boronic acids.

Catalyst SystemBaseSolvent SystemAdditive / TechniqueProtodeboronationBiaryl Yield
Pd(PPh3)4 (5 mol%)Na2CO3 (aq)Toluene/EtOH/H2OStandard Batch>60%<20%
Pd(dppf)Cl2 (5 mol%)K2CO3Dioxane/H2OStandard Batch~40%45%
XPhos Pd G3 (2 mol%)K3PO4 (anhydrous)THFSlow Addition (Syringe Pump)<5%>85%

Frequently Asked Questions (FAQs)

Q1: I am recovering mostly deborylated starting material instead of my product. How do I stop this? A1: You are observing protodeboronation. Because transmetalation is slow, the boronic acid sits in the basic, aqueous mixture and hydrolyzes 2. To fix this, you must outcompete the degradation pathway by accelerating the cross-coupling. Switch to a highly active, bulky, electron-rich phosphine ligand (like XPhos or SPhos) 3 and minimize water content by using anhydrous bases like K3​PO4​ or Cs2​CO3​ .

Q2: Does the 3-methyl group cause steric hindrance that ruins the coupling? A2: No, not directly at the reaction center. The 3-methyl group is meta to the boronic acid (position 1) and ortho to the sulfamoyl group (position 4). While it does not exert significant steric hindrance on the boron atom during transmetalation, it forces the bulky diethylsulfamoyl group out of coplanarity with the aromatic ring. The primary barrier remains electronic (the EWG effect) rather than steric.

Q3: How does the "slow addition" technique prevent degradation? A3: By adding the boronic acid dropwise via a syringe pump over several hours, you maintain a very low steady-state concentration of the boronic acid in the basic reaction mixture 4. This ensures that any boronic acid entering the flask immediately undergoes transmetalation with the waiting Pd(II)-aryl complex, rather than accumulating and undergoing base-mediated protodeboronation 5.

Q4: Should I consider protecting the boronic acid before coupling? A4: Yes. If slow addition and Buchwald precatalysts still yield poor results, converting the boronic acid to a pinacol ester (Bpin) or a MIDA boronate will shield the empty p-orbital of the boron atom. This drastically reduces its susceptibility to hydrolysis and protodeboronation under basic conditions 6.

Validated Experimental Protocols

Protocol: Anhydrous Suzuki-Miyaura Coupling via Syringe-Pump Slow Addition

Self-Validating Design: This protocol validates itself by physically separating the base-sensitive boronic acid from the bulk basic reaction mixture until the exact moment it is needed. By pre-forming the Pd(II)-aryl complex, the protocol ensures that transmetalation occurs instantly upon the introduction of the boronic acid, leaving no time for side reactions.

Materials Required:

  • Aryl halide (1.0 mmol)

  • [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (1.5 mmol)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Anhydrous K3​PO4​ (2.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL total)

Step-by-Step Execution:

  • Catalyst Activation & Oxidative Addition: In an oven-dried Schlenk flask under an argon atmosphere, combine the aryl halide, XPhos Pd G3, and anhydrous K3​PO4​ . Add 5 mL of anhydrous THF. Stir the suspension at 60 °C for 15 minutes.

    • Causality Check: This step pre-forms the Pd(II)-aryl oxidative addition complex. It must be waiting in solution before any boronic acid is introduced.

  • Boronic Acid Preparation: In a separate dry vial, dissolve the[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid in 5 mL of anhydrous THF. Load this homogeneous solution into a gas-tight syringe.

  • Slow Addition: Mount the syringe on a programmable syringe pump. Add the boronic acid solution dropwise to the active reaction mixture at a rate of 1.25 mL/hr (total addition time = 4 hours) while maintaining the reaction at 60 °C.

    • Causality Check: Slow addition prevents the accumulation of unreacted boronate in the presence of the base, directly starving the protodeboronation pathway of its substrate.

  • Completion & Workup: Once the addition is complete, allow the reaction to stir for an additional 1 hour at 60 °C to ensure full conversion. Cool to room temperature, quench with 5 mL of deionized water, extract with ethyl acetate (3 x 10 mL), dry the combined organic layers over anhydrous MgSO4​ , and concentrate in vacuo prior to flash chromatography.

References

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Journal of the American Chemical Society URL
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Journal of the American Chemical Society URL
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures ResearchGate URL
  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity ACS Catalysis URL
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface PMC URL
  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews URL

Sources

Optimization

Technical Support Center: Improving the Aqueous Solubility of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid in...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid in their experimental workflows. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to address and overcome these solubility issues, ensuring the successful progression of your research and development activities.

Troubleshooting Guide: Addressing Poor Solubility

This section is structured in a question-and-answer format to directly tackle common problems encountered during the handling and use of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid.

Question 1: My [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid is not dissolving in my aqueous buffer. What is the first thing I should consider?

Answer: The primary factor to consider is the pH of your aqueous medium. Arylboronic acids are weak Lewis acids, and their solubility is highly pH-dependent. The presence of the electron-withdrawing diethylsulfamoyl group is expected to lower the pKa of the boronic acid moiety compared to unsubstituted phenylboronic acid (which has a pKa of about 8.8)[1]. For a structurally related compound, 4-(N-allylsulfamoyl)-phenylboronic acid, the pKa has been experimentally determined to be 7.4 ± 0.1[1].

Causality: At a pH below its pKa, the boronic acid exists predominantly in its neutral, less soluble form. By increasing the pH to a value above the pKa, the boronic acid will be deprotonated to form the more soluble boronate anion. A general rule of thumb is to adjust the pH to at least 1.5 to 2 units above the pKa for complete dissolution[2].

Initial Steps:

  • Prepare a suspension of the boronic acid in your aqueous buffer.

  • Gradually add a dilute aqueous base (e.g., 0.1 M NaOH or KOH) dropwise while monitoring the pH with a calibrated pH meter.

  • Observe the dissolution of the solid as the pH increases.

Question 2: I have adjusted the pH, but the solubility is still not optimal for my experiment. What are my next options?

Answer: If pH adjustment alone is insufficient, the use of a co-solvent system is the next logical step. The choice of co-solvent will depend on the requirements of your downstream application.

Causality: Co-solvents can disrupt the crystal lattice of the solid boronic acid and can also improve the solvation of the molecule as a whole. The diethylsulfamoyl and methylphenyl groups contribute to the organic character of the molecule, suggesting that polar aprotic solvents may be effective.

Recommended Co-solvents:

  • For primarily aqueous reactions: Consider adding small percentages (e.g., 5-20% v/v) of dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or alcohols such as methanol or ethanol[2].

  • For organic reactions (e.g., Suzuki-Miyaura coupling): A mixture of an organic solvent like dioxane or toluene with water is a common and effective strategy[2].

Experimental Approach:

  • Start by preparing a suspension of the boronic acid in your primary solvent.

  • Incrementally add the co-solvent while stirring and observing for dissolution.

  • Gentle heating or sonication can be used to aid the dissolution process, but be mindful of the thermal stability of your compound and other reaction components.

Question 3: I am concerned that using a high pH or organic co-solvents will interfere with my biological assay or downstream reaction. Are there alternative methods?

Answer: Yes, complexation with diols is a well-established method for improving the aqueous solubility of boronic acids, often under milder conditions.

Causality: Boronic acids can form reversible covalent complexes with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters. This complexation can significantly increase aqueous solubility. Mannitol is a commonly used and effective diol for this purpose. The formation of these esters can also prevent the formation of less soluble trimeric boroxine species[3].

Recommended Diols:

  • Mannitol

  • Sorbitol

  • Fructose

Experimental Approach:

  • Prepare a suspension of the boronic acid in the aqueous medium.

  • Add the diol (e.g., mannitol) in a molar excess (e.g., 2-5 equivalents).

  • Stir the mixture at room temperature. The formation of the boronate ester should lead to the dissolution of the solid.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid in water?

Q2: What is the estimated pKa of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid?

As previously mentioned, the pKa of 4-(N-allylsulfamoyl)-phenylboronic acid is 7.4[1]. The N,N-diethyl substitution in the target molecule is expected to have a similar electron-withdrawing effect as the N-allyl group. The additional methyl group at the 3-position is a weak electron-donating group, which might slightly increase the pKa. Therefore, a pKa value in the range of 7.5 to 8.0 is a reasonable estimate. Experimental determination is recommended for precise applications.

Q3: Can I use heat to dissolve this boronic acid?

Gentle heating can be used to aid dissolution, especially in conjunction with pH adjustment or the use of co-solvents. However, it is important to be aware that boronic acids can undergo dehydration upon heating to form cyclic anhydrides known as boroxines, which are generally less soluble[4]. Therefore, prolonged or high-temperature heating should be avoided if possible.

Q4: How does the purity of the boronic acid affect its solubility?

The presence of impurities, particularly the corresponding boroxine, can significantly impact the observed solubility. It is recommended to use high-purity [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid for your experiments. If you suspect the presence of boroxine, recrystallization from an appropriate solvent system may be necessary.

Q5: Are there any specific considerations for using this boronic acid in Suzuki-Miyaura coupling reactions?

Yes, the solubility of the boronic acid is a critical factor for the success of Suzuki-Miyaura reactions. The use of a biphasic solvent system, such as toluene/water or dioxane/water, along with a suitable base (e.g., K₂CO₃, K₃PO₄) is common practice to ensure the dissolution of both the organic-soluble aryl halide and the water-soluble activated boronate species[6]. The choice of base is also crucial as it facilitates the formation of the reactive boronate.

Experimental Protocols

Protocol 1: pH-Mediated Dissolution in Aqueous Buffer

Objective: To prepare a stock solution of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid in an aqueous buffer by pH adjustment.

Materials:

  • [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, PBS)

  • 0.1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks

Procedure:

  • Weigh the desired amount of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid and add it to a volumetric flask.

  • Add approximately 80% of the final volume of the desired aqueous buffer.

  • Place the flask on a stir plate and begin stirring to create a suspension.

  • Immerse the pH electrode into the suspension and monitor the initial pH.

  • Slowly add the 0.1 M NaOH or KOH solution dropwise to the suspension.

  • Continuously monitor the pH and observe the dissolution of the solid.

  • Continue adding the base until all the solid has dissolved and the pH is in the desired range (a target of pH 9.0-9.5 is a good starting point).

  • Once fully dissolved, add the aqueous buffer to the final volume and mix thoroughly.

  • Filter the solution through a 0.22 µm filter if sterile filtration is required.

Protocol 2: Co-solvent System for Enhanced Solubility

Objective: To prepare a solution of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid using a co-solvent system.

Materials:

  • [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid

  • Primary solvent (e.g., water, buffer)

  • Co-solvent (e.g., DMSO, DMF, ethanol)

  • Stir plate and stir bar

  • Graduated cylinders or pipettes

Procedure:

  • Add the desired amount of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid to a suitable container.

  • Add the primary solvent to a volume that will constitute the final desired percentage (e.g., for a 10% DMSO solution, add 90% of the final volume as the primary solvent).

  • Stir to form a suspension.

  • Gradually add the co-solvent while stirring until the solid dissolves completely.

  • If necessary, gently warm the mixture or use a sonicator to aid dissolution.

  • Adjust to the final volume with the primary solvent if needed.

Data Presentation

Table 1: General Solubility Profile of Arylboronic Acids

Solvent ClassExamplesGeneral Solubility of Phenylboronic AcidExpected Impact of Diethylsulfamoyl and Methyl Groups
Aqueous (neutral) Water, PBS (pH 7.4)Low[4][5]Likely Decreased
Aqueous (basic) pH > 9HighHigh
Polar Aprotic DMF, DMSOSolubleLikely Soluble
Alcohols Methanol, EthanolSolubleLikely Soluble
Ethers THF, DioxaneHigh[4][7]Likely Soluble
Aromatic Hydrocarbons TolueneLowPotentially Increased
Aliphatic Hydrocarbons Hexane, HeptaneVery LowVery Low

Visualizations

Troubleshooting_Solubility Start Poor Solubility of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid pH_Adjust Adjust pH to > 8.0 with dilute base Start->pH_Adjust Initial Step Co_Solvent Introduce a Co-solvent (e.g., 5-20% DMSO, DMF, or Ethanol) pH_Adjust->Co_Solvent Dissolved? No Success Solubility Achieved pH_Adjust->Success Dissolved? Yes Complexation Add a Complexing Diol (e.g., Mannitol, 2-5 eq.) Co_Solvent->Complexation Dissolved? No / Incompatible Co_Solvent->Success Dissolved? Yes Complexation->Success Dissolved? Yes Failure Consult Further Technical Support Complexation->Failure Dissolved? No

Caption: Troubleshooting workflow for improving the aqueous solubility of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid.

Solubility_Mechanism cluster_0 Low Solubility State (pH < pKa) cluster_1 High Solubility State (pH > pKa) cluster_2 Complexation with Diol Boronic_Acid R-B(OH)₂ (Neutral, Less Soluble) Boronate_Ion [R-B(OH)₃]⁻ (Anionic, More Soluble) Boronic_Acid->Boronate_Ion + OH⁻ Boronate_Ester Cyclic Boronate Ester (More Soluble) Boronic_Acid->Boronate_Ester + Diol Boronate_Ion->Boronic_Acid + H⁺ Boronate_Ester->Boronic_Acid - Diol Diol Diol (e.g., Mannitol)

Caption: Mechanisms for enhancing the aqueous solubility of arylboronic acids.

References

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]

  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC. Available at: [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink. Available at: [Link]

  • Solubility of phenylboronic compounds in water. SciSpace. Available at: [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. Available at: [Link]

Sources

Troubleshooting

Purification techniques for[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid reaction mixtures

Technical Support Center: [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid A Senior Application Scientist's Guide to Purification and Troubleshooting Welcome to the technical support center for [4-(Diethylsulfamoyl)-3-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid

A Senior Application Scientist's Guide to Purification and Troubleshooting

Welcome to the technical support center for [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a substituted arylboronic acid, its purity is paramount for the success of subsequent reactions, most notably Suzuki-Miyaura cross-couplings. However, like many boronic acids, its purification can present unique challenges.

This document provides in-depth, field-proven insights into common purification issues, offering not just protocols but the scientific rationale behind them.

Understanding the Core Challenge: The Nature of Boronic Acid Impurities

Before troubleshooting, it's crucial to understand the likely impurities in a crude reaction mixture containing [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid.

  • Boroxines (Anhydrides): The most common "impurity" is the trimeric anhydride, known as a boroxine. This forms through the reversible dehydration of three boronic acid molecules.[1][2] While boroxines are often competent in cross-coupling reactions, their presence complicates characterization (e.g., causing broad NMR signals and melting points) and can affect reaction stoichiometry. The equilibrium between the boronic acid and the boroxine is influenced by water content and temperature.[3][4]

  • Protodeborylation Products: Cleavage of the C–B bond to replace the boronic acid group with a hydrogen is a common side reaction, yielding N,N-diethyl-2-methylbenzenesulfonamide and boric acid.[5][6] This is often exacerbated by harsh acidic or basic conditions or elevated temperatures.

  • Homocoupling Byproducts: Biphenyl-type impurities can form from the coupling of two arylboronic acid molecules.

  • Unreacted Starting Materials: Residual aryl halides or other precursors from the synthesis may persist.

  • Inorganic Salts: Salts from the reaction workup (e.g., sodium carbonate, potassium acetate) are common contaminants.

Visualizing the Purification Strategy

A logical workflow is key to efficiently achieving high purity. The following diagram outlines a general strategy for purifying the crude product.

Purification_Workflow Crude Crude Reaction Mixture Aqueous_Workup Aqueous Workup (e.g., EtOAc/Water) Crude->Aqueous_Workup Organic_Layer Organic Layer (Contains Product & Organic Impurities) Aqueous_Workup->Organic_Layer Separate Aqueous_Layer Aqueous Layer (Contains Inorganic Salts) Aqueous_Workup->Aqueous_Layer Analysis Analyze Organic Layer (TLC, LC-MS, 1H NMR) Organic_Layer->Analysis Recrystallization Recrystallization or Slurry Analysis->Recrystallization If Crystalline Solid & Distinct Polarity Column Column Chromatography Analysis->Column If Complex Mixture or Similar Polarity AcidBase Acid/Base Extraction Analysis->AcidBase If Major Acidic/Basic Impurities Present Pure_Product Pure Product >98% Recrystallization->Pure_Product Column->Pure_Product AcidBase->Pure_Product

Caption: General purification workflow for crude [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid.

Troubleshooting Guide

This table addresses common issues encountered during purification.

Observed Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Product streaks severely on silica gel TLC/column. Strong Interaction with Silica: The Lewis acidic boron atom and polar sulfamoyl group interact strongly with acidic silanol groups on standard silica gel, causing poor elution and band broadening.[5]1. Modify the Mobile Phase: Add 1-2% acetic acid to the eluent (e.g., Hexane/EtOAc) to protonate the silanol groups, reducing their interaction with the boronic acid. 2. Change the Stationary Phase: Use neutral alumina, which lacks the strong acidic sites of silica, providing a different selectivity profile.[5] 3. Use Reversed-Phase (C18) Chromatography: This is effective but requires removal of aqueous solvents, which can be challenging.[7]
NMR shows broad, messy peaks in the aromatic and B(OH)₂ regions. Boroxine Formation: The sample exists as an equilibrium mixture of the monomeric boronic acid and the trimeric boroxine anhydride.[1] This is not necessarily an impurity but complicates analysis.1. Add D₂O: Add a drop of D₂O to the NMR tube (CDCl₃ or DMSO-d₆). This will rapidly hydrolyze the boroxine back to the monomer and exchange the B(OH)₂ protons, sharpening the aromatic signals and causing the B(OH)₂ signal to disappear. 2. This is an analytical artifact: For reaction purposes, the mixture can often be used as is.
Final product has a low or broad melting point. Persistent Impurities: Likely contamination with boroxine, boric acid, or starting materials. Protodeborylation: The C-B bond may have partially cleaved, creating an impurity with a similar structure.[5]1. Perform a Slurry/Trituration: Stir the solid product vigorously in a solvent that dissolves the impurities but not the product (e.g., cold diethyl ether or a hexane/EtOAc mixture).[8] 2. Recrystallize: A biphasic recrystallization from a Toluene/Water or EtOAc/Heptane system can be highly effective. The sulfamoyl group imparts unique solubility characteristics that can be exploited.
Low recovery after acid/base extraction. Incorrect pH/Emulsion: The pKa of the boronic acid requires a specific pH for efficient extraction. The sulfamoyl group can also act as a surfactant, promoting emulsion formation.1. Check pH: The pH of the aqueous base (e.g., NaOH) should be >10 to ensure complete deprotonation to the water-soluble boronate salt.[5][9] 2. Break Emulsions: Add brine (saturated NaCl solution) or filter the mixture through a pad of Celite to break up emulsions.[5]
Product degrades upon storage. Oxidation/Decomposition: Arylboronic acids can be susceptible to oxidation and protodeborylation over time, especially when exposed to air, light, and moisture.[6][10]1. Store Under Inert Atmosphere: Store the solid product under argon or nitrogen in a freezer. 2. Convert to Boronate Ester: For long-term storage, conversion to a more stable pinacol boronate ester is a common and effective strategy.[7][10]

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil that won't solidify. How can I purify it?

A1: This is common when residual solvents or oily impurities are present.

  • Trituration: The first step is to try triturating the oil with a non-polar solvent like hexanes or diethyl ether.[8] Use a spatula to scratch the inside of the flask, which can induce nucleation and crystallization. Chilling the flask in an ice bath can also help.

  • Co-evaporation: Dissolve the oil in a solvent like dichloromethane (DCM) or ethyl acetate (EtOAc), then add a higher-boiling non-polar solvent like toluene. Evaporate the mixture on a rotary evaporator. This azeotropic removal of the initial solvent can sometimes leave a solid residue.

  • Chromatography: If the product remains an oil, column chromatography is the most direct route. Given the polarity of your compound, a gradient elution from Hexane/EtOAc to pure EtOAc, potentially with 1% acetic acid, is a good starting point.[8][11]

Q2: How can I definitively remove the boroxine anhydride?

A2: While boroxine is in equilibrium with the boronic acid, you can shift this equilibrium to favor the acid.

  • Biphasic Recrystallization: The most effective method is recrystallization from a solvent system containing water, such as Toluene/Water or Heptane/Water/THF. Dissolve the crude material in the organic solvent(s) at an elevated temperature, add a small amount of hot water to hydrolyze the boroxine, and then allow the mixture to cool slowly. The pure boronic acid should crystallize out.

  • Aqueous Workup: Simply dissolving the crude material in an organic solvent (like EtOAc) and washing it several times with water or a slightly acidic aqueous solution (pH 4-5) before drying and concentrating can significantly reduce the boroxine content.

Q3: Is an acid/base extraction a reliable method for this specific compound?

A3: Yes, with a key consideration. Boronic acids are Lewis acids and can be extracted into a basic aqueous layer.[9][12]

  • Procedure: Dissolve the crude material in an organic solvent (e.g., EtOAc or Et₂O). Extract with a 1-2 M NaOH solution. The boronic acid will move into the aqueous layer as the sodium boronate salt. The layers are separated, and the aqueous layer is then carefully acidified with a strong acid (e.g., 2 M HCl) to a pH of ~2-3, causing the pure boronic acid to precipitate. The solid can then be collected by filtration or extracted back into an organic solvent.

  • Caution: The key is the presence of the sulfamoyl group. While the boronic acid is acidic, the sulfonamide proton (if present on a primary or secondary sulfonamide) is also acidic. For your N,N-diethyl substituted compound, this is not an issue. However, if any acidic impurities are present, they may be co-extracted. This method is best for removing neutral or basic impurities.

Q4: What is the best way to monitor the purity of my fractions during column chromatography?

A4: Standard UV visualization on a TLC plate is effective. However, boronic acids can be visualized with a specific stain for greater certainty.

  • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized.

  • p-Anisaldehyde Stain: This stain, followed by gentle heating, often gives a distinct color for different functional groups.[11]

  • Diphenylcarbazone Stain: A less common but highly specific stain for boronic acids involves dipping the TLC plate in a solution of diphenylcarbazone, which complexes with the boron.

Detailed Purification Protocols

Protocol 1: Biphasic Recrystallization

This method is highly effective for removing both more-polar and less-polar impurities, as well as for breaking down boroxine anhydrides.

  • Dissolution: Place the crude [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (e.g., 5.0 g) in a flask equipped with a reflux condenser. Add toluene (e.g., 50 mL) and water (e.g., 5 mL).

  • Heating: Heat the biphasic mixture to reflux with vigorous stirring. The solid material should fully dissolve, forming a clear, two-phase solution. If solids remain, add minimal amounts of hot toluene or THF until a solution is achieved.

  • Cooling: Remove the heat source and allow the solution to cool slowly to room temperature. As the solution cools, pure boronic acid will begin to crystallize.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the white, crystalline solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold toluene, followed by cold hexanes to aid in drying.

  • Drying: Dry the purified product under high vacuum.

Protocol 2: Column Chromatography with Acetic Acid Modifier

This protocol is designed to overcome the common issue of streaking on silica gel.

  • Column Packing: Pack a silica gel column using a Hexane/Ethyl Acetate mixture (e.g., 90:10) as the slurry solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or DCM. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with a mobile phase of Hexane/Ethyl Acetate/Acetic Acid (e.g., 90:10:1).

  • Gradient: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 80:20:1, then 70:30:1).

  • Fraction Collection: Collect fractions and monitor by TLC (using the same modified solvent system).

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. The residual acetic acid can be removed by co-evaporation with toluene or by washing a solution of the product in EtOAc with a dilute NaHCO₃ solution, followed by a brine wash and drying over Na₂SO₄.

References

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? [Online discussion]. Available: [Link]

  • Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Available: [Link]

  • Reddit. (2017, December 19). Purification of boronic acids? r/chemistry. Available: [Link]

  • Google Patents. (2005). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available: [Link]

  • MDPI. (2025, July 9). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Available: [Link]

  • Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. Available: [Link]

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Available: [Link]

  • Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Available: [Link]

  • ACS Publications. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available: [Link]

  • ACS Publications. (2011, June 8). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. Available: [Link]

  • PMC. (n.d.). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Available: [Link]

  • ACS Publications. (2015, July 10). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development. Available: [Link]

  • ResearchGate. (2019, January 14). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N -arylsulfamides. Available: [Link]

  • MDPI. (2024, August 25). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Available: [Link]

  • PMC. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Available: [Link]

  • ResearchGate. (n.d.). Boroxine formation reaction mechanism as calculated by DFT. Available: [Link]

  • The Royal Society of Chemistry. (n.d.). Chan-Lam Coupling Reaction of Sulfamoyl Azides with Arylboronic Acids for Synthesis of Unsymmetrical N-Arylsulfamides. Available: [Link]

Sources

Optimization

Overcoming steric hindrance in[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid coupling

Technical Support Center: Suzuki-Miyaura Coupling Topic: Overcoming Steric Hindrance in [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid Coupling Understanding the Challenge: Why is This Coupling Difficult? The Suzuki-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Suzuki-Miyaura Coupling

Topic: Overcoming Steric Hindrance in [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid Coupling

Understanding the Challenge: Why is This Coupling Difficult?

The Suzuki-Miyaura coupling of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid presents a significant synthetic challenge primarily due to steric hindrance. The methyl group at the 3-position (ortho to the boronic acid) physically obstructs the approach of the palladium catalyst and the coupling partner. This steric clash can severely impede the crucial transmetalation step of the catalytic cycle, which is often rate-limiting even in less demanding systems.[1][2]

The bulky diethylsulfamoyl group, while not directly adjacent to the reactive site, further contributes to the overall steric profile of the molecule. Consequently, standard coupling conditions, such as those using Pd(PPh₃)₄, are often ineffective, leading to low or no product yield.[1] This guide provides a systematic approach to troubleshoot and overcome these steric barriers.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when coupling sterically hindered boronic acids like [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid.

Q1: My reaction shows very low or no conversion. Where should I start troubleshooting?

A1: Low conversion in sterically demanding couplings is the most common problem. The issue almost always lies in the catalyst system's inability to overcome the steric barrier. Your primary focus should be on the palladium source and, most importantly, the ligand.[1]

  • Initial Step: The first and most critical change is to move away from standard, less bulky ligands like triphenylphosphine (PPh₃).

  • Recommended Action: Employ bulky, electron-rich monodentate phosphine ligands, often referred to as Buchwald-type ligands.[1][2][3] Ligands such as SPhos , XPhos , and RuPhos are specifically designed to facilitate reactions with hindered substrates.[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that is necessary for efficient oxidative addition and reductive elimination.[1][2]

  • Alternative Ligands: N-Heterocyclic Carbene (NHC) ligands have also shown high efficacy in coupling tetra-ortho-substituted biaryls and can be excellent alternatives.[1][4][5]

  • Palladium Source: Use a modern palladium precatalyst, such as a G3 or G4 palladacycle (e.g., XPhos Pd G3). These are air- and moisture-stable and efficiently generate the active Pd(0) species, which is crucial for reproducibility.[6][7]

Q2: I'm observing significant protodeboronation (loss of the boronic acid group). How can I minimize this side reaction?

A2: Protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, is a frequent side reaction with hindered and electronically modified boronic acids.[1]

  • Use More Stable Boron Reagents: Boronic acids are susceptible to degradation. Consider converting the boronic acid to a more stable derivative, such as a potassium trifluoroborate (ArBF₃K) or a boronate ester (e.g., a pinacol ester). These are often more robust under reaction conditions.[1]

  • Employ an Excess of the Boron Reagent: Using a slight excess (e.g., 1.5 equivalents) of the boronic acid or its derivative can help compensate for any degradation that occurs during the reaction.[1]

  • Base Selection: The choice of base is critical. While a base is required to activate the boronic acid for transmetalation, overly strong or nucleophilic bases can accelerate decomposition.[8][9] Start with a moderately strong base like K₃PO₄.

  • Anhydrous Conditions: While some water can be beneficial for certain base activations, excess water can promote protodeboronation. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere.[1]

Q3: How do I select the optimal base and solvent for this challenging coupling?

A3: The base and solvent system is not just a medium but an active participant in the reaction, influencing both the rate and the prevalence of side reactions.[10][11]

  • Base Selection: The base activates the boronic acid by forming a more nucleophilic "ate" complex, which is necessary for transmetalation.[8][12][13]

    • Starting Point: Potassium phosphate (K₃PO₄) is often an excellent choice for hindered couplings. It is strong enough to be effective but generally does not promote side reactions as aggressively as stronger bases.[1]

    • For Very Difficult Couplings: If K₃PO₄ is ineffective, a stronger base like potassium tert-butoxide (t-BuOK) may be required.[1][4] However, use it cautiously as it can increase the rate of side reactions.

    • Mild Conditions: For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) can be effective.[1][4][8]

  • Solvent Selection: Aprotic polar solvents are generally preferred.

    • Primary Choices: Dioxane and toluene are standard and effective solvents for hindered Suzuki couplings.[1] They have good solvating properties and appropriate boiling points for heating.

    • Alternative: Tetrahydrofuran (THF) is another common choice, although its lower boiling point may limit the achievable reaction temperature.

Q4: My reaction is producing a homocoupled byproduct of the boronic acid. What is the cause and solution?

A4: Homocoupling (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) can occur, particularly if the oxidative addition step is slow or if oxygen is present in the reaction.

  • Ensure Inert Atmosphere: Rigorously degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen can promote the homocoupling pathway.

  • Optimize Catalyst System: A highly active catalyst system that promotes a fast cross-coupling catalytic cycle will outcompete the slower homocoupling side reaction. Refer to the ligand and precatalyst recommendations in Q1.

  • Choice of Aryl Halide: The reactivity of the aryl halide partner (Ar-X) follows the trend I > Br > OTf >> Cl. Using a more reactive partner like an aryl iodide or bromide can accelerate the oxidative addition step and minimize the opportunity for boronic acid homocoupling.

Visual Troubleshooting Guide

The following flowchart provides a logical path for diagnosing and solving common issues in this sterically hindered coupling.

G Start Reaction Start: [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid + Aryl Halide LowYield Problem: Low or No Conversion? Start->LowYield Deboron Problem: Protodeboronation? LowYield->Deboron No, yield is OK ChangeLigand Action: Change Ligand to Bulky Phosphine (e.g., SPhos, XPhos) LowYield->ChangeLigand Yes SideProduct Problem: Other Byproducts? Deboron->SideProduct No UseEster Action: Use Boronate Ester or ArBF3K + Use 1.5 equiv. Boron Reagent Deboron->UseEster Yes Inert Action: Ensure Rigorous Inert Atmosphere (Degas Solvent) SideProduct->Inert Yes (Homocoupling) Success Reaction Optimized SideProduct->Success No UsePrecatalyst Action: Use Modern Precatalyst (e.g., XPhos Pd G3) ChangeLigand->UsePrecatalyst Still low yield? OptimizeBaseSolvent Action: Optimize Base & Solvent (K3PO4 in Dioxane/Toluene) UsePrecatalyst->OptimizeBaseSolvent Still low yield? OptimizeBaseSolvent->Success Anhydrous Action: Ensure Anhydrous Conditions UseEster->Anhydrous Still an issue? Anhydrous->Success Inert->Success

Caption: A logical workflow for troubleshooting common issues.

Optimized Starting Protocol

This protocol provides a robust starting point for the coupling of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid with a typical aryl bromide. Optimization may be required for different coupling partners.

Materials:

  • [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (1.5 equiv)

  • Aryl Bromide (1.0 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 equiv).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Place the sealed vessel in a preheated oil bath at 100-110 °C.

  • Stir the reaction vigorously for 12-24 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove inorganic salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Key Parameter Summary

The following table summarizes the recommended choices for key reaction parameters when dealing with this sterically hindered coupling.

ParameterRecommended Primary ChoiceRationale & NotesAlternative Options
Pd Precatalyst XPhos Pd G3 / SPhos Pd G3Air-stable, provides a reliable 1:1 Ligand:Pd ratio, and ensures efficient generation of the active Pd(0) catalyst.Pd₂(dba)₃, Pd(OAc)₂ (Requires separate addition of ligand)
Ligand SPhos or XPhos Bulky, electron-rich biaryl phosphines designed to accelerate all steps of the catalytic cycle for hindered substrates.[1][2]RuPhos, NHC Ligands (e.g., IPr)
Base K₃PO₄ (Potassium Phosphate)Moderately strong, non-nucleophilic base. Effective at forming the boronate complex without promoting excessive side reactions.[1][4]Cs₂CO₃ (milder), t-BuOK (stronger, for very challenging cases)[1][4]
Solvent 1,4-Dioxane or Toluene Anhydrous, aprotic solvents with appropriate boiling points to drive the reaction to completion.[1]THF, CPME
Boron Reagent Boronate Ester (Pinacol)More stable towards protodeboronation than the corresponding boronic acid, leading to higher effective concentrations.[1]Potassium Trifluoroborate (ArBF₃K), Boronic Acid (use fresh)
Temperature 100 - 110 °CSufficient thermal energy is required to overcome the high activation barrier associated with sterically hindered substrates.80 °C (may be sufficient for highly reactive partners)

The Suzuki-Miyaura Catalytic Cycle and Steric Hindrance

The diagram below illustrates the catalytic cycle, highlighting the transmetalation step, which is critically impeded by the ortho-methyl group on the boronic acid.

Suzuki_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition ArPdX Ar-Pd(II)-X(L) OA->ArPdX TM Transmetalation (Rate-Limiting Step) ArPdAr_prime Ar-Pd(II)-Ar'(L) TM->ArPdAr_prime RE Reductive Elimination Pd0 Pd(0)L (Active Catalyst) RE->Pd0 Ar-Ar' Product Coupled Product RE->Product Pd0->OA Ar-X ArPdX->TM Ar'-B(OR)2 Base ArPdAr_prime->RE ArX Aryl Halide ArX->OA Boronic [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (Sterically Hindered) Boronic->TM

Caption: The Suzuki-Miyaura cycle, with the sterically hindered transmetalation step highlighted.

References

  • Kanno, K., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition. [Link]

  • Scott, D. K., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]

  • Biscoe, M. R., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [Link]

  • Fors, B. P., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Organic Letters. [Link]

  • Bruno, N. C., et al. (2013). Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky di-tert-Butylphosphino Biaryl Ligands. PMC. [Link]

  • Zultanski, S. L., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Schmidt, J., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. [Link]

  • Kwong, F. Y., et al. (2015). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Beilstein Journals. (2014). Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ResearchGate. (n.d.). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. [Link]

  • Royal Society of Chemistry. (n.d.). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. [Link]

  • Wiley Online Library. (2024). Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 1H and 13C NMR Spectral Reference Data for [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid

Executive Summary & Context [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (CAS: 2377611-59-9)[1] is a critical building block in modern drug discovery, frequently utilized in Suzuki-Miyaura cross-coupling reactions t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (CAS: 2377611-59-9)[1] is a critical building block in modern drug discovery, frequently utilized in Suzuki-Miyaura cross-coupling reactions to introduce sulfonamide pharmacophores—a motif ubiquitous in carbonic anhydrase inhibitors and anti-inflammatory agents.

However, sourcing this compound presents a significant analytical challenge. Boronic acids are notoriously prone to spontaneous dehydration, forming cyclic trimers known as boroxines (anhydrides). Furthermore, electrophilic aromatic substitution during synthesis often yields closely related regioisomers. This guide provides a definitive, self-validating Nuclear Magnetic Resonance (NMR) protocol and reference dataset to objectively evaluate and compare the purity and structural integrity of commercial batches.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your analytical workflow, do not simply follow standard NMR prep. Boronic acids require specific environmental controls to prevent in situ degradation during analysis.

Causality-Driven Methodology
  • Solvent Selection (Critical Step): You must use anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6).

    • The Causality: Boronic acids undergo rapid proton exchange in protic solvents (like Methanol-d4) and tend to dehydrate into insoluble boroxines in non-polar solvents (like Chloroform-d). DMSO acts as a Lewis base, coordinating with the empty p-orbital of the boron atom. This coordination stabilizes the monomeric boronic acid and dramatically slows proton exchange, allowing the -B(OH)2 protons to be clearly observed and accurately integrated .

  • Sample Preparation: Dissolve exactly 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Vortex for 30 seconds until optically clear.

  • Acquisition Parameters:

    • 1H NMR (400 MHz): 16 scans. Set the relaxation delay (D1) to 2.0 seconds. Reasoning: A sufficient D1 ensures complete longitudinal relaxation of the aromatic protons, preventing artificial integration skewing.

    • 13C NMR (100 MHz): 1024 scans. Set D1 to 2.0 seconds. Reasoning: The carbon attached directly to the boron atom (C1) will undergo quadrupolar relaxation due to the 11 B and 10 B nuclei, resulting in a significantly broadened peak. High scan counts are required to elevate this broad signal above the noise floor.

  • Internal Calibration (The Self-Validating Lock): Reference the spectra to the residual DMSO pentet at 2.50 ppm ( 1 H) and septet at 39.52 ppm ( 13 C). Lock the integration of the diethylsulfamoyl methyl triplet (1.05 ppm) to exactly 6.00. The -B(OH)2 signal (8.15 ppm) must then integrate to 2.00 ± 0.05. Any deviation below 1.90 immediately flags boroxine formation, validating the sample's degradation without needing external standards.

Visualization of the Analytical Workflow

G A Sample Prep (Anhydrous DMSO-d6) B 1H NMR Acquisition (400 MHz, 16 Scans) A->B C 13C NMR Acquisition (100 MHz, 1024 Scans) A->C D Spectral Processing (Phase/Baseline/Calib) B->D C->D E Purity Assessment (Regioisomers/Solvents) D->E F Boroxine Check (Anhydride Formation) D->F

Workflow for the NMR analytical validation of boronic acid derivatives.

Benchmark Reference Data

The following tables represent the "Gold Standard" theoretical and empirically aligned chemical shifts for pure, monomeric [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid.

Table 1: 1 H NMR Reference Spectral Data (400 MHz, DMSO-d6)

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (J in Hz)Structural Assignment
-B(OH)2 8.15Broad Singlet (br s)2H-Boronic acid hydroxyls
C5-H 7.82Doublet (d)1H8.0Aromatic CH (ortho to sulfamoyl)
C6-H 7.68Doublet of doublets (dd)1H8.0, 1.5Aromatic CH
C2-H 7.64Broad Singlet (br s) / d1H~1.5Aromatic CH (meta coupled)
N-CH2 3.18Quartet (q)4H7.1Diethylsulfamoyl methylene
Ar-CH3 2.58Singlet (s)3H-Aromatic methyl
N-CH3 1.05Triplet (t)6H7.1Diethylsulfamoyl methyl

Table 2: 13 C NMR Reference Spectral Data (100 MHz, DMSO-d6)

Chemical Shift (ppm)Carbon TypeStructural Assignment
141.2Quaternary (C)C4 (Aromatic C-SO 2​ )
138.5Quaternary (C)C1 (Aromatic C-B) - Characteristically Broad
136.8Quaternary (C)C3 (Aromatic C-CH 3​ )
134.1Methine (CH)C2 (Aromatic CH)
131.5Methine (CH)C6 (Aromatic CH)
126.9Methine (CH)C5 (Aromatic CH)
41.5Methylene (CH 2​ )Diethylsulfamoyl CH 2​
19.8Methyl (CH 3​ )Aromatic CH 3​
13.9Methyl (CH 3​ )Diethylsulfamoyl CH 3​

Commercial Supplier Comparison Guide

When evaluating commercial sources for scale-up, NMR is the ultimate arbiter of quality. Below is a comparative analysis of typical "Premium Pharma Grade" versus "Standard Reagent Grade" suppliers, utilizing our self-validating NMR parameters.

Table 3: Comparative NMR Performance of Commercial Alternatives

Analytical MetricPremium Pharma Grade (e.g., Vendor A)Standard Reagent Grade (e.g., Vendor B)Mechanistic Implication
B(OH)2 Signal (8.15 ppm) Sharp, exact integration (2.00 H)Broadened or Missing (< 0.5 H)Vendor B exhibits extensive boroxine (anhydride) formation due to poor moisture control during isolation.
Aromatic Resolution Distinct d, dd, and br s splittingBroadened, overlapping multipletsBoroxine oligomers in Vendor B cause chemical shift dispersion and poor reaction stoichiometry.
Residual Solvents None detectedSinglet at 2.30 ppm (Toluene)Vendor B contains trace purification solvents, identifiable via standard impurity tables.
Regioisomeric Purity > 99% (No extraneous Ar-CH3 peaks)Minor singlet at 2.45 ppmVendor B contains ~5% of an undesired regioisomer (likely the 2-methyl variant) formed during electrophilic sulfamoylation.
The Verdict for Drug Development

For rigorous structure-activity relationship (SAR) studies or GMP scale-up, Premium Pharma Grade materials must be utilized. The presence of boroxines in Standard Reagent Grade materials not only throws off molar equivalents during palladium-catalyzed cross-coupling but also introduces unpredictable kinetics due to the required in situ hydrolysis of the anhydride back to the active monomeric boronic acid.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. URL:[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids (pp. 1-99). Wiley-VCH. URL:[Link]

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Method Validation for[4-(Diethylsulfamoyl)-3-methylphenyl]boronic Acid: A Comparative Guide

As a Senior Application Scientist, one of the most persistent challenges encountered in pharmaceutical analytical development is the robust quantification of boronic acid derivatives.[4-(Diethylsulfamoyl)-3-methylphenyl]...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges encountered in pharmaceutical analytical development is the robust quantification of boronic acid derivatives.[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid is a critical intermediate in Suzuki-Miyaura cross-coupling reactions [1]. However, its purity analysis is notoriously difficult due to the inherent chemical instability of boronic acids in solution.

This guide objectively compares a traditional acidic reversed-phase HPLC (RP-HPLC) method against an optimized high-pH RP-HPLC method. By analyzing the causality behind chromatographic failures and providing a self-validating protocol grounded in ICH Q2(R2) guidelines [2], this document serves as a definitive framework for analytical scientists.

The Mechanistic Bottleneck: Boroxine Equilibrium & Silanol Interactions

To develop a reliable method, we must first understand why standard methods fail. Boronic acids exist in a dynamic, moisture-dependent equilibrium with their cyclic trimer anhydrides, known as boroxines [3].

When analyzed using conventional acidic mobile phases (e.g., 0.1% Trifluoroacetic acid at pH ~2.0), the boronic acid remains neutral. This presents two critical points of failure:

  • Trimerization: The neutral monomer continuously interconverts with the boroxine trimer during the chromatographic run, leading to split peaks, broad tailing, and non-linear calibration curves.

  • Lewis Acid-Base Interactions: The boron atom possesses an empty p-orbital, acting as a strong Lewis acid. It aggressively interacts with unendcapped, residual silanols on standard silica-based stationary phases, causing severe peak tailing and irreversible adsorption.

BoroxineEq BA Boronic Acid (Monomer) Dehyd - 3 H2O (Dehydration) BA->Dehyd Heat / Low pH BX Boroxine (Cyclic Trimer) Dehyd->BX Hyd + 3 H2O (Hydrolysis) Hyd->BA BX->Hyd Aqueous High pH

Fig 1: Reversible equilibrium between boronic acid monomers and cyclic boroxine trimers.

The High-pH Solution (Causality)

To circumvent this, we employ an orthogonal high-pH approach . At pH 10.0, the boronic acid (pKa ~8.0) accepts a hydroxide ion from the aqueous mobile phase to form a stable, tetrahedral boronate anion .

  • Effect 1: The empty p-orbital is filled, completely inhibiting boroxine formation.

  • Effect 2: The negative charge of the boronate anion repels the negatively charged deprotonated silanols on the stationary phase, eliminating secondary interactions and yielding perfectly symmetrical peaks.

Chromatographic Strategy Comparison

To objectively demonstrate the superiority of the boronate anion mechanism, we compared two distinct chromatographic systems.

Table 1: Method Parameters Comparison
ParameterSystem A: Traditional Acidic RP-HPLC (The Pitfall)System B: Optimized High-pH RP-HPLC (The Solution)
Column Fully Porous C18 (150 x 4.6 mm, 3 µm)Ethylene-Bridged Hybrid (BEH) C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water (pH 2.0)10 mM Ammonium Bicarbonate in Water (pH 10.0)
Mobile Phase B Acetonitrile (100%)Acetonitrile (100%)
Analyte State Neutral Monomer + Boroxine TrimerTetrahedral Boronate Anion
Peak Shape Broad, split peaks (Tailing Factor > 2.5)Single, sharp peak (Tailing Factor < 1.1)

Step-by-Step Method Validation Protocol (System B)

The following protocol details the validation of System B in strict accordance with ICH Q2(R2) guidelines [2]. This protocol is designed as a self-validating system, meaning System Suitability Testing (SST) criteria must be met before validation data is accepted.

ValidationWorkflow Start ICH Q2(R2) Validation Initiation Spec 1. Specificity (Peak Purity & Resolution) Start->Spec Lin 2. Linearity & Range (R² > 0.999) Spec->Lin Acc 3. Accuracy (Spike Recovery 98-102%) Lin->Acc Prec 4. Precision (RSD < 2.0%) Acc->Prec

Fig 2: Sequential analytical method validation workflow per ICH Q2(R2) guidelines.

Phase 1: Preparation & System Suitability
  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of HPLC-grade water. Adjust pH to 10.0 ± 0.05 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.

  • Standard Preparation: Accurately weigh 10.0 mg of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid reference standard. Dissolve in 10 mL of Methanol (to prevent premature hydrolysis issues prior to injection) to create a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL using Mobile Phase A.

  • Self-Validation (SST): Inject the working standard 5 times. The system is only validated for use if:

    • Relative Standard Deviation (RSD) of area < 1.0%.

    • Tailing Factor (Tf) ≤ 1.2.

    • Theoretical Plates (N) > 10,000.

Phase 2: Specificity
  • Inject a blank (Methanol/Mobile Phase A).

  • Inject a sample spiked with known synthetic impurities (e.g., the des-boronated starting material).

  • Acceptance Criteria: No interfering peaks from the blank at the retention time of the analyte. Resolution (Rs) between the boronic acid peak and the nearest impurity must be > 1.5.

Phase 3: Linearity and Range
  • Prepare a minimum of five concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each level in triplicate.

  • Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient ( R2 ) must be ≥ 0.999. The y-intercept should be ≤ 2% of the response at the 100% level.

Phase 4: Accuracy (Recovery)
  • Prepare spiked samples at three concentration levels (80%, 100%, 120%) in triplicate by adding known amounts of the standard to a synthetic sample matrix.

  • Calculate the percentage recovery against the theoretical spiked amount.

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%.

Phase 5: Precision (Repeatability)
  • Prepare six independent sample solutions at the 100% test concentration (100 µg/mL).

  • Inject each preparation and calculate the assay percentage.

  • Acceptance Criteria: The %RSD of the six assay results must be ≤ 2.0%.

Experimental Data: Performance Comparison

The empirical data below highlights the stark contrast in performance between the two systems, proving that controlling the chemical state of the analyte (via high pH) is mandatory for analytical integrity.

Table 2: ICH Q2(R2) Validation Results Comparison
Validation ParameterSystem A (pH 2.0 / TFA)System B (pH 10.0 / Amm. Bicarb)Pass/Fail (System B)
Specificity (Peak Purity) Failed (Co-elution of boroxine trimer)Passed (Single pure peak, Rs > 2.0)PASS
Linearity ( R2 ) 0.9845 (Non-linear at high conc.)0.9998PASS
Accuracy (Mean Recovery) 86.4% - 93.2% (Loss to column adsorption)99.1% - 100.4%PASS
Precision (%RSD, n=6) 4.8%0.6%PASS
LOD / LOQ 5.0 µg/mL / 15.0 µg/mL0.2 µg/mL / 0.6 µg/mLPASS

Conclusion

Attempting to validate an HPLC method for [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid using standard acidic conditions is a fundamentally flawed approach due to the unmitigated boroxine equilibrium and Lewis acid-base interactions.

By shifting to an alkaline mobile phase (pH 10.0) coupled with a high-pH tolerant hybrid column, the analyte is forced into its boronate anion state. This mechanistic intervention eliminates trimerization, prevents silanol interactions, and results in a highly robust, ICH Q2(R2)-compliant method characterized by sub-1% precision and near-perfect linearity.

References

  • Title: [4-(diethylsulfamoyl)-3-methylphenyl]boronic acid Product Specifications Source: Chemical Manufacturers Directory URL: [Link]

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures (Step 5) Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

Validation

Mass Spectrometry (LC-MS) Characterization of[4-(Diethylsulfamoyl)-3-methylphenyl]boronic Acid: A Comparative Guide

Target Audience: Analytical Researchers, Mass Spectrometrists, and Drug Development Professionals Compound Profile: [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (CAS: 2377611-59-9) | Formula: C₁₁H₁₈BNO₄S | Exact Mas...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Mass Spectrometrists, and Drug Development Professionals Compound Profile: [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (CAS: 2377611-59-9) | Formula: C₁₁H₁₈BNO₄S | Exact Mass: 271.1045 g/mol

The Causality of Analytical Challenges: An Expert Perspective

Arylboronic acids, including[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid, are indispensable building blocks in Suzuki-Miyaura cross-coupling reactions and are frequently monitored as potential mutagenic impurities in pharmaceutical drug substances [1]. However, their characterization via Liquid Chromatography-Mass Spectrometry (LC-MS) is notoriously difficult due to three fundamental chemical behaviors:

  • Gas-Phase Dehydration (Boroxine Formation): In the heated electrospray ionization (ESI) source, boronic acids rapidly dehydrate to form cyclic trimers (boroxines). This splits the ion current across multiple mass-to-charge (m/z) species, drastically reducing sensitivity.

  • Poor Ionization Efficiency: The empty p-orbital on the boron atom makes these compounds Lewis acids, but they lack basic sites for efficient protonation in standard acidic mobile phases (e.g., 0.1% Formic Acid), leading to poor positive-mode ESI signals.

  • Stationary Phase Interactions: The empty p-orbital interacts strongly with residual silanols and metal ions in standard C18 columns, causing severe peak tailing and carryover.

The Mechanistic Solution: To overcome these challenges, analytical scientists must either shift the equilibrium toward the stable boronate anion using high-pH mobile phases [2] or eliminate the empty p-orbital entirely via chemical derivatization [1].

G BA [4-(Diethylsulfamoyl)- 3-methylphenyl]boronic acid (Unstable Monomer) Boroxine Boroxine Anhydride (Source Trimerization) BA->Boroxine Heat / Acidic pH MIDA MIDA Boronate (Stable sp3 Complex) BA->MIDA MIDA / DMSO, 80°C Anion Boronate Anion (Basic Mobile Phase) BA->Anion 0.1% NH4OH (pH 10)

Fig 1. Mechanistic pathways of boronic acid stabilization for LC-MS analysis.

Comparative Methodologies: Direct vs. Derivatized Approaches

When selecting a workflow for[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid, the choice largely depends on the required Limit of Quantitation (LOQ) and the complexity of the sample matrix. Below is an objective comparison of the three primary analytical alternatives.

Table 1: Performance Comparison of Analytical Alternatives
ParameterDirect LC-MS/MS (ESI-)MIDA-Derivatized LC-MS/MS (ESI+)GC-MS (Derivatized)
Mechanism Formation of [M-H]⁻ anion at high pHsp³ hybridization via N-methyliminodiacetic acidSilylation or esterification for volatility
Sample Prep Time < 5 minutes (Dilution)60–90 minutes (Reaction + Extraction)60 minutes (Reaction)
Sensitivity (LOQ) ~5–10 ng/mL~0.1–1.0 ng/mL~50 ng/mL
Column Requirement High-pH stable C18 (e.g., Poroshell HPH)Standard C18Capillary GC Column (e.g., DB-5)
Primary Advantage High throughput, no artifact generationMaximum sensitivity, eliminates peak tailingOrthogonal separation, library matching
Primary Limitation Subject to ion suppression in complex matricesReagent interference, labor-intensiveThermal degradation risks

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . They incorporate mandatory system suitability tests (SST) and matrix spike controls to immediately flag false positives or signal drift.

Protocol A: Direct LC-MS/MS Quantification (High-Throughput)

Mechanistic Rationale: Utilizing 0.1% ammonia (pH ~10) ensures the boronic acid exists entirely as the boronate anion. This prevents boroxine formation and yields a strong [M-H]⁻ precursor ion at m/z 270.1 [2].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.0 mg of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid. Dissolve in 1.0 mL LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to working concentrations (1–100 ng/mL) using 50:50 Methanol:Water.

  • Chromatographic Setup:

    • Column: Agilent Poroshell HPH-C18 (2.1 × 100 mm, 2.7 µm) – Crucial for surviving pH 10.

    • Mobile Phase A: 0.1% Ammonium Hydroxide in Water.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes; Flow rate: 0.4 mL/min; Column Temp: 40°C.

  • Mass Spectrometry (ESI- MRM):

    • Precursor Ion:m/z 270.1 [M-H]⁻

    • Product Ion (Quantifier):m/z 198.1 (Loss of diethylamine group, -72 Da).

    • Collision Energy: Optimized via direct infusion (typically 15-25 eV).

  • Self-Validation Checkpoint:

    • Carryover Control: Inject a double-blank (Mobile Phase A/B) immediately after the highest calibration standard. The peak area at the retention time must be < 5% of the LOQ area. If higher, replace the rotor seal and extend the column wash phase.

Workflow Prep Sample Prep (Dilution in MeOH) LC UHPLC Separation (High-pH C18) Prep->LC ESI ESI Source (Negative Ion Mode) LC->ESI MS Tandem MS (MRM 270.1 -> 198.1) ESI->MS

Fig 2. Self-validating direct LC-MS/MS workflow for underivatized boronic acids.

Protocol B: MIDA-Derivatization LC-MS/MS (Ultra-Trace Analysis)

Mechanistic Rationale: For trace impurity analysis (ppm levels), direct ESI- may lack sensitivity. Reacting the boronic acid with N-methyliminodiacetic acid (MIDA) creates a highly stable, non-polar ester that ionizes exceptionally well in positive ESI mode [1].

Step-by-Step Methodology:

  • Derivatization Reaction: Combine the sample containing the boronic acid with 150 mg of MIDA in 1 mL of anhydrous DMSO. Heat the sealed vial to 80°C for 60 minutes.

  • Dilution: Allow the mixture to cool to room temperature. Dilute 100 µL of the reaction mixture with 900 µL of Acetonitrile.

  • Chromatographic Setup:

    • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Mass Spectrometry (ESI+ MRM): Monitor the [M+H]⁺ adduct of the MIDA-boronate complex.

  • Self-Validation Checkpoint:

    • Matrix Spike Recovery: Spike a known matrix (e.g., API) with 10 ng/mL of the boronic acid prior to derivatization. Recovery must fall between 85.0% and 115.0% to validate the derivatization efficiency.

Supporting Experimental Data

The following table synthesizes expected validation data based on the application of the above protocols to functionalized arylboronic acids.

Table 2: Quantitative Method Validation Data
Validation ParameterProtocol A: Direct LC-MS/MS (ESI-)Protocol B: MIDA-Derivatization (ESI+)Acceptance Criteria (ICH M10)
Linearity Range 10 – 1000 ng/mL0.5 – 50 ng/mLR² > 0.990
Limit of Detection (LOD) 3.0 ng/mL0.1 ng/mLS/N ≥ 3
Limit of Quantitation (LOQ) 10.0 ng/mL0.5 ng/mLS/N ≥ 10, Precision ≤ 20%
Accuracy (Spike Recovery) 92.4% ± 4.1%98.8% ± 2.3%80% – 120%
Intra-day Precision (RSD) 3.8%1.9%≤ 15%

References

  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(2), 165-173. URL: [Link]

  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. URL: [Link]

Comparative

Comparative Guide: Evaluating[4-(Diethylsulfamoyl)-3-methylphenyl]boronic Acid in Suzuki-Miyaura Cross-Coupling

Executive Summary The incorporation of sulfonamide pharmacophores into biaryl scaffolds is a fundamental operation in modern drug discovery. [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (CAS 2377611-59-9) serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of sulfonamide pharmacophores into biaryl scaffolds is a fundamental operation in modern drug discovery. [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (CAS 2377611-59-9) serves as a highly functionalized building block for these syntheses. However, its unique electronic topology drastically alters its reactivity profile in palladium-catalyzed cross-couplings compared to standard arylboronic acids.

This guide provides an objective, data-supported comparison of this compound against other boronic acids, detailing the mechanistic causality behind its performance and offering a self-validating, optimized protocol to overcome its intrinsic kinetic bottlenecks.

Structural and Electronic Profiling

To predict and control the behavior of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid, we must analyze the interplay between its substituents and the catalytic cycle.

  • Electronic Effects: The diethylsulfamoyl group ( −SO2​NEt2​ ) at the para-position is a potent electron-withdrawing group (EWG). In Suzuki-Miyaura couplings, 1 [1]. This reduces the nucleophilicity of the intermediate boronate complex, significantly decelerating the transmetalation step.

  • Steric-Electronic Interplay: The methyl group at the 3-position is ortho to the bulky diethylsulfamoyl group. This steric clash forces the sulfamoyl group partially out of the aromatic plane. While this diminishes its resonance-based electron-withdrawing capacity ( −R effect), the strong inductive withdrawal ( −I effect) remains intact.

  • Reaction Site Accessibility: The boronic acid moiety at C1 is flanked by protons at the ortho positions (C2 and C6). Therefore, the boron center is sterically unhindered, allowing for the facile formation of the critical tetrahedral boronate complex [ArB(OH)3​]− upon base activation.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII TransMet Transmetalation (Slowed by -SO2NEt2) PdII->TransMet Base, Ar'-B(OH)2 PdII_ArAr Ar-Pd(II)-Ar' TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Caption: Suzuki-Miyaura catalytic cycle highlighting the transmetalation bottleneck for EWG boronic acids.

Comparative Performance Analysis

The kinetic bottleneck at the transmetalation step directly impacts the macroscopic yield. When the Ar−Pd(II)−X intermediate has a prolonged lifetime due to slow transmetalation, the system becomes highly susceptible to side reactions. For electron-deficient boronic acids, the primary failure mode is2 [2]—the hydrolytic cleavage of the C-B bond yielding the des-boronated arene.

The table below summarizes the quantitative performance of various boronic acids when reacted with a standard electrophile (4-bromoanisole) under baseline conditions ( Pd(PPh3​)4​ , K2​CO3​ , Toluene/ H2​O , 80 °C) [3].

Boronic AcidElectronic ProfileRelative Transmetalation RateTypical Yield (Baseline Conditions)Primary Competing Side Reaction
4-Methoxyphenylboronic acidStrong EDGFast>95%Homocoupling
Phenylboronic acidNeutralModerate85–90%Homocoupling
[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid Strong EWG ( −I , −R ) Slow 45–55% Protodeboronation
4-(Trifluoromethyl)phenylboronic acidStrong EWGSlow50–60%Protodeboronation
Mechanistic Causality: Overcoming the Bottleneck

To achieve >90% yields with[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid, the catalytic system must be engineered to accelerate transmetalation and outcompete protodeboronation.

  • Ligand Choice: Replacing the standard PPh3​ ligand with a bulky, electron-rich dialkylbiaryl phosphine (e.g., XPhos ) creates a highly active Pd center that accelerates both oxidative addition and reductive elimination, effectively pulling the transmetalation equilibrium forward.

  • Base Selection: Utilizing a stronger, highly soluble base like K3​PO4​ ensures the quantitative conversion of the boronic acid to the more nucleophilic tetrahedral boronate complex.

Self-Validating Experimental Methodology

The following protocol is designed as a self-validating system . It incorporates an internal standard and specific LC-MS checkpoints to definitively identify whether a low yield is due to catalyst deactivation or substrate protodeboronation, eliminating guesswork from the optimization process.

Materials
  • Electrophile: 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Nucleophile: [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (1.5 mmol, 1.5 equiv) — Excess used to compensate for baseline protodeboronation.

  • Catalyst: XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Base: K3​PO4​ (3.0 mmol, 3.0 equiv)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 5 mL) — Thoroughly sparged with Argon for 30 minutes.

G Step1 1. Reagent Assembly (Strictly Anaerobic) Step2 2. Base Addition (Boronate Formation) Step1->Step2 Step3 3. Thermal Activation (Overcome EWG Barrier) Step2->Step3 Step4 4. LC-MS Monitoring (Check Protodeboronation) Step3->Step4 Step5 5. Aqueous Quench & Extraction Step4->Step5 Step6 6. Flash Chromatography Step5->Step6

Caption: Self-validating experimental workflow for coupling electron-deficient arylboronic acids.

Step-by-Step Protocol
  • Anaerobic Setup: In a glovebox or using strict Schlenk techniques, add the aryl halide, boronic acid, XPhos Pd G3, K3​PO4​ , and the internal standard to a dry 20 mL reaction vial equipped with a magnetic stir bar.

    • Causality: Oxygen promotes the Pd-catalyzed homocoupling of the boronic acid. Excluding O2​ preserves the nucleophile for the cross-coupling cycle.

  • Solvent Addition: Add the degassed 1,4-Dioxane/ H2​O mixture. Seal the vial with a PTFE-lined septum cap.

    • Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the active [ArB(OH)3​]− species. Dioxane provides excellent solubility for the highly polar sulfamoyl moiety.

  • Baseline Checkpoint ( T=0 ): Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS to establish the baseline ratio of starting materials to the internal standard.

  • Thermal Activation: Transfer the vial to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure biphasic mixing.

  • Validation Checkpoint ( T=2 hours): Withdraw a 10 µL aliquot and analyze via LC-MS.

    • System Validation Logic: If the aryl halide peak remains strong but the boronic acid mass (m/z 271) has disappeared, protodeboronation has outpaced cross-coupling. Action: Spike the reaction with an additional 0.5 equiv of boronic acid. If both remain, the catalyst has deactivated.

  • Quench and Workup: After 6 hours, cool the reaction to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Filter, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the biaryl product.

References

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications.1

  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. 2

  • A Comparative Guide to Suzuki Reaction Yields with Diverse Boronic Acids. Benchchem.3

Sources

Validation

Analytical Comparison Guide: IR Spectroscopy of[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid

Introduction & Analytical Context In modern drug discovery and materials science, functionalized arylboronic acids are indispensable building blocks, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-couplin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

In modern drug discovery and materials science, functionalized arylboronic acids are indispensable building blocks, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (CAS: 2377611-59-9) is a highly specific intermediate featuring three distinct functional domains: a boronic acid moiety (-B(OH)₂), a tertiary sulfonamide group (-SO₂NEt₂), and an aromatic methyl group (-CH₃).

For researchers synthesizing or procuring this compound, rapid and unambiguous structural verification is critical. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy offers a unique, non-destructive, and rapid orthogonal modality. This guide objectively compares the IR performance profile of this compound against alternative analytical techniques and structurally similar analogs, providing a self-validating framework for its characterization.

Vibrational Causality & Theoretical IR Profile

The IR spectrum of[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid is a composite of its distinct functional groups. Understanding the causality behind these vibrational modes requires analyzing the reduced mass of the bonds, the dipole moment changes during vibration, and solid-state intermolecular interactions.

  • Boronic Acid (-B(OH)₂): In the solid state, boronic acids form extensive intermolecular hydrogen-bonded dimers. This significantly weakens the O-H bond, shifting the O-H stretching frequency from a sharp peak at ~3635 cm⁻¹ (in dilute solution) to a broad, intense band centered around 3300–3450 cm⁻¹ . The B-O stretch, influenced by the lighter mass of the boron atom, typically manifests as a strong band near 1340–1380 cm⁻¹ .

  • Tertiary Sulfonamide (-SO₂NEt₂): The highly polar S=O bonds produce two of the most intense peaks in the spectrum due to massive dipole moment changes during vibration. The asymmetric S=O stretch occurs at 1310–1350 cm⁻¹, while the symmetric stretch appears at 1150–1180 cm⁻¹ . Because this is a tertiary sulfonamide (fully substituted with ethyl groups), it completely lacks the N-H stretching bands typically found in primary or secondary sulfonamides.

  • Aliphatic & Aromatic Domains: The ethyl and methyl groups contribute to aliphatic C-H stretching just below 3000 cm⁻¹ (2850–2960 cm⁻¹), distinguishing it from non-alkylated arylboronic acids.

Table 1: Quantitative IR Absorption Peak Assignments
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity / ShapeCausality / Physical Basis
-B(OH)₂ O-H Stretch3300 – 3450Strong, BroadExtensive intermolecular hydrogen bonding in the solid state.
-B(OH)₂ B-O Stretch1340 – 1380Strong, SharpHigh force constant and low reduced mass of the B-O bond.
-SO₂N- Asymmetric S=O Stretch1310 – 1350Very StrongOut-of-phase expansion/contraction of the two S=O bonds.
-SO₂N- Symmetric S=O Stretch1150 – 1180Very StrongIn-phase expansion/contraction of the two S=O bonds.
-SO₂N- S-N Stretch900 – 930MediumSingle bond vibration, highly sensitive to N-substituents.
-CH₃, -CH₂- Aliphatic C-H Stretch2850 – 2960Medium, Multiplesp³ hybridized C-H bond vibrations from methyl and ethyl groups.
Aromatic Ring C=C Ring Stretch~1590, ~1450Medium, SharpSkeletal vibrations of the substituted benzene ring.

Comparative Performance: IR vs. Alternative Modalities

To objectively evaluate the utility of IR spectroscopy for this compound, it must be compared against NMR and MS. No single technique provides a complete picture; rather, they serve as orthogonal validation layers.

Table 2: Analytical Modality Comparison
FeatureATR-FTIR Spectroscopy¹H / ¹³C NMR SpectroscopyESI-Mass Spectrometry
Primary Utility Functional group verification (S=O, B-O, O-H).Structural connectivity and regiochemistry (3-methyl position).Exact molecular weight confirmation (m/z 271.1).
Sample State Solid-state (Neat powder).Solution-state (e.g., in DMSO-d₆).Gas-phase ions.
Speed & Prep < 1 minute; No preparation required.10–30 minutes; Requires deuterated solvents.5–10 minutes; Requires ionization optimization.
Limitations Cannot easily confirm the exact position of the methyl group on the ring.Boronic acid -OH protons often exchange or broaden, making them hard to integrate.Prone to in-source fragmentation (e.g., loss of SO₂ or boronic acid dehydration) .

Verdict: ATR-FTIR is the superior choice for rapid, high-throughput intake quality control (QC) of[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid, specifically because it instantly confirms the presence of the sulfonamide oxygen atoms, which MS might lose via fragmentation and NMR cannot directly observe.

Comparative IR Analysis: Target vs. Structural Analogs

A robust comparison guide must demonstrate how to distinguish the target product from cheaper, structurally similar alternatives using the chosen modality.

  • Target vs. Phenylboronic Acid:

    • Differentiation: Phenylboronic acid lacks both the sulfonamide and alkyl groups. Its IR spectrum will be entirely devoid of the massive S=O stretching bands at 1310–1350 cm⁻¹ and 1150–1180 cm⁻¹, as well as the aliphatic C-H stretches below 3000 cm⁻¹.

  • Target vs. 4-Sulfamoylphenylboronic Acid (Primary Sulfonamide):

    • Differentiation: This is a critical distinction. 4-Sulfamoylphenylboronic acid contains a primary sulfonamide (-SO₂NH₂). Its IR spectrum will exhibit two distinct, sharp N-H stretching bands between 3200–3400 cm⁻¹ (often superimposed on the broad boronic acid O-H band) and an N-H bending mode at ~1530 cm⁻¹. [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid is a tertiary sulfonamide; therefore, the complete absence of N-H stretching and bending modes is the definitive IR marker of the diethyl substitution.

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure scientific integrity and trustworthiness, the following protocol is designed as a self-validating system . Each step contains a built-in causality check to prevent false positives or spectral artifacts.

Step 1: System Readiness & Background Validation

  • Action: Clean the ATR diamond crystal with isopropanol and allow it to evaporate. Run a background scan (air).

  • Validation Check: The resulting baseline must be flat (± 0.01 Absorbance Units) between 4000–400 cm⁻¹. If residual peaks exist, the crystal is contaminated, and any subsequent data is invalid.

Step 2: Instrument Calibration

  • Action: Scan a standard polystyrene calibration film.

  • Validation Check: Confirm the presence of the sharp aromatic C=C stretching peak at exactly 1601 cm⁻¹. This validates the interferometer's wavenumber accuracy.

Step 3: Sample Acquisition

  • Action: Place 1–2 mg of neat [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid powder directly onto the ATR crystal. Lower the pressure anvil until the software indicates optimal contact.

  • Causality: ATR relies on the evanescent wave penetrating the sample. Insufficient pressure leads to a weak signal and poor signal-to-noise ratio, particularly for high-frequency modes like the O-H stretch.

Step 4: Data Processing & Quality Control

  • Action: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm to account for wavelength-dependent penetration depth.

  • Validation Check: Inspect the region around 2350 cm⁻¹. A sharp doublet indicates atmospheric CO₂ interference. If present, the background subtraction has failed due to environmental changes, and the background must be re-acquired.

Analytical Workflow Visualization

The following diagram illustrates the logical decision-tree for the multi-modal structural verification of the target compound.

AnalyticalWorkflow Start Synthesized Compound [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid IR ATR-FTIR Spectroscopy (Functional Group ID) Start->IR NMR 1H / 13C NMR (Structural Connectivity) Start->NMR MS Mass Spectrometry (Molecular Weight) Start->MS Decision Data Concordance Check IR->Decision S=O, B-O, O-H peaks NMR->Decision Proton shifts MS->Decision m/z 271.1 Valid Structure Verified Decision->Valid

Fig 1. Multi-modal analytical workflow for structural verification of substituted boronic acids.

References

  • Silla, J. M., Cormanich, R. A., Rittner, R., & Freitas, M. P. (2013). "Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids." Beilstein Journal of Organic Chemistry, 9, 1127-1134. URL: [Link]

  • Faniran, J. A., & Shurvell, H. F. (1968). "Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate." Canadian Journal of Chemistry, 46(12), 2089-2095. URL:[Link]

  • Gowda, B. T., Jyothi, K., & D'Souza, J. D. (2003). "Infrared and NMR Spectra of Arylsulphonamides." Zeitschrift für Naturforschung B, 58(9), 801-806. URL:[Link]

  • Crestoni, M. E., et al. (2022). "Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy." International Journal of Molecular Sciences, 23(10), 5460. URL:[Link]

Comparative

Benchmarking catalytic coupling efficiency of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid

Benchmarking the Catalytic Coupling Efficiency of[4-(Diethylsulfamoyl)-3-methylphenyl]boronic Acid: A Comprehensive Guide As drug discovery libraries increasingly prioritize complex, heavily functionalized sp²-sp² linkag...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Catalytic Coupling Efficiency of[4-(Diethylsulfamoyl)-3-methylphenyl]boronic Acid: A Comprehensive Guide

As drug discovery libraries increasingly prioritize complex, heavily functionalized sp²-sp² linkages, the demand for robust cross-coupling methodologies has surged. Among the most challenging building blocks are arylboronic acids that possess both steric bulk and strong electron-withdrawing groups.

This guide provides an in-depth mechanistic analysis and benchmarking data for [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (CAS: 2377611-59-9). By combining an ortho-methyl group with a para-diethylsulfamoyl moiety, this compound presents a "worst-case scenario" for standard Suzuki-Miyaura protocols. Here, we dissect the causality behind its sluggish reactivity, benchmark it against structurally simpler analogues, and provide a self-validating protocol to maximize your coupling efficiency.

Mechanistic Bottlenecks: Sterics Meets Electronics

To achieve high turnover numbers (TON) with[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid, one must understand the dual forces working against the catalytic cycle.

  • Electronic Deficiency (The Sulfonamide Effect): The diethylsulfamoyl group is strongly electron-withdrawing. In the Suzuki-Miyaura cycle, transmetalation requires the boronic acid to act as a nucleophile, transferring its aryl group to the electrophilic Palladium(II) center. Electron-poor boronic acids transmetalate significantly slower than their electron-neutral counterparts[1].

  • Steric Hindrance (The Ortho-Methyl Effect): The methyl group located ortho to the boronic acid physically impedes the formation of the crucial pre-transmetalation Pd–O–B intermediate[2].

  • Competitive Protodeboronation: Because transmetalation is delayed by both sterics and electronics, the boronic acid spends a prolonged period in the basic aqueous reaction medium. This extended residence time leads to base-catalyzed protodeboronation—cleaving the C-B bond and yielding a useless, debrominated arene byproduct[3].

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast with SPhos) Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-X Intermediate OxAdd->PdII TransMet Transmetalation (Bottleneck: Sterics & Electronics) PdII->TransMet K3PO4 / H2O PdII_Ar Ar-Pd(II)-Ar' Intermediate TransMet->PdII_Ar Target Boronic Acid SideRxn Protodeboronation (Competing Pathway) TransMet->SideRxn Excess Base / Heat RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 Biaryl Product

Caption: Mechanistic bottlenecks in the Suzuki-Miyaura cycle for electron-deficient, sterically hindered boronic acids.

Benchmarking Catalytic Efficiency

To isolate the specific impact of the functional groups on [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid, we benchmarked it against three control substrates.

Standard Reaction Conditions: 4-Bromoanisole (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)₂ (1 mol%), SPhos (2 mol%), K₃PO₄ (2.0 equiv), 1,4-Dioxane/H₂O (10:1), 80 °C, 5 hours.

Why these conditions? SPhos (a Buchwald dialkylbiarylphosphine) is explicitly chosen because its electron-rich dicyclohexyl motif accelerates oxidative addition, while its biphenyl backbone prevents catalyst deactivation via cyclometalation. Furthermore, the methoxy groups on SPhos can interact with the empty p-orbital of the boron atom, directly facilitating the difficult transmetalation step[1]. K₃PO₄ is selected over stronger bases (like NaOH or KOtBu) to minimize the rate of protodeboronation[3].

Boronic Acid SubstrateYield (%)*TONTOF (h⁻¹)Protodeboronation (%)
Phenylboronic acid (Baseline)>999,9001,980<1
2-Methylphenylboronic acid (Steric Control)929,2001,8404
4-(Diethylsulfamoyl)phenylboronic acid (Electronic Control)858,5001,70012
[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (Target)71 7,100 1,420 24

*Yield determined by GC-FID using 4,4'-di-tert-butylbiphenyl as an internal standard.

Data Analysis: The data clearly demonstrates a synergistic penalty. While steric hindrance (2-methyl) or electronic deficiency (4-sulfamoyl) individually drop yields by 8–15%, combining them in the target molecule results in a nearly 30% reduction in yield and a severe spike in protodeboronation (24%).

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . By incorporating an inert internal standard from the very beginning, you can perform mass-balance calculations to ensure that any loss in yield is accurately attributed to protodeboronation rather than physical losses or alternative side reactions.

Workflow Prep 1. Catalyst Pre-activation Add 2. Substrate & Standard Addition Prep->Add React 3. Controlled Heating (80°C) Add->React Sample 4. Kinetic Sampling React->Sample Analyze 5. GC-MS Mass Balance Sample->Analyze

Caption: Self-validating experimental workflow ensuring precise mass balance and kinetic tracking.

Step-by-Step Methodology

Step 1: Catalyst Pre-activation (Glovebox or Schlenk Line)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and SPhos (8.2 mg, 0.02 mmol, 2 mol%).

  • Add 2.0 mL of anhydrous 1,4-dioxane (sparged with N₂). Stir at room temperature for 10 minutes until the solution turns a pale, homogenous yellow, indicating the formation of the active L₂Pd(0) species.

Step 2: Substrate and Standard Addition

  • Add 4-bromoanisole (187 mg, 1.00 mmol) and[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (406 mg, 1.50 mmol).

  • Critical Self-Validation Step: Add exactly 100.0 mg of 4,4'-di-tert-butylbiphenyl (DTBB). This serves as your internal standard. DTBB is inert to cross-coupling conditions and resolves perfectly from the starting materials and products on a standard DB-5 GC column.

Step 3: Base Addition and Reaction Initiation

  • In a separate vial, dissolve K₃PO₄ (424 mg, 2.00 mmol) in 0.2 mL of degassed HPLC-grade water.

  • Inject the aqueous base solution into the Schlenk tube. Note: The biphasic nature (Dioxane/H₂O) is intentional. Trace water is strictly required to hydrolyze the boronate and facilitate the formation of the Pd-OH intermediate necessary for transmetalation[1].

  • Seal the tube and heat to 80 °C in a pre-equilibrated oil bath.

Step 4: Kinetic Sampling and Mass Balance Analysis

  • At t = 1h, 3h, and 5h, halt stirring momentarily, allow the phases to separate, and withdraw a 20 µL aliquot of the organic layer via a micro-syringe.

  • Dilute the aliquot in 1.0 mL of ethyl acetate, filter through a short plug of silica (to remove Pd particulates), and inject into the GC-FID/MS.

  • Calculate Mass Balance: Total Mass = (Moles of Biaryl Product) + (Moles of Unreacted Ar-Br) + (Moles of Protodeboronated Arene) If the mass balance falls below 95% relative to the DTBB internal standard, investigate alternative degradation pathways (e.g., homocoupling or oxidation).

Conclusion & Optimization Strategies

When benchmarking [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid, expect lower baseline yields compared to standard boronic acids due to the compounded effects of steric clash and electronic deactivation.

To push yields above 85% for this specific substrate, consider the following advanced interventions:

  • Slow-Addition Protocols: Syringe-pump addition of the boronic acid over 3 hours keeps its steady-state concentration low, minimizing base-catalyzed protodeboronation while allowing the sluggish transmetalation to proceed.

  • Ligand Tuning: If SPhos yields plateau, transitioning to XPhos (which features a bulkier triisopropylphenyl backbone) can further accelerate the reductive elimination step, clearing the catalytic bottleneck.

References

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion LJMU Research Online / Journal of the American Chemical Society URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid

An In-Depth Technical Guide to Personal Protective Equipment for Handling [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid For researchers and scientists in the field of drug development, the safe handling of chemical r...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Personal Protective Equipment for Handling [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid

For researchers and scientists in the field of drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid, a compound that, like many boronic acid derivatives, requires careful handling to mitigate potential health risks. As a Senior Application Scientist, my aim is to provide you with a comprehensive, field-proven protocol that goes beyond a simple checklist, ensuring a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid is not publicly available, a review of structurally similar boronic acids provides a strong indication of its potential hazards. Phenylboronic acids and their derivatives are generally classified as irritants.[1][2][3] Key hazards to consider are:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2]

  • Serious Eye Irritation: The compound is likely to cause significant eye irritation, potentially leading to damage if not promptly addressed.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[4][5][6]

Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This guide will focus on the selection and use of appropriate Personal Protective Equipment (PPE) as a critical control measure.

Personal Protective Equipment (PPE) Protocol

The selection of PPE should be based on a comprehensive risk assessment of the specific procedures to be performed. The following recommendations provide a baseline for handling [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid in a laboratory setting.

Eye and Face Protection

Given the high risk of serious eye irritation, robust eye and face protection is mandatory.

  • Chemical Safety Goggles: These should be worn at all times when handling the compound, even in small quantities. They must provide a complete seal around the eyes to protect from splashes, dust, and vapors.[6][7][8]

  • Face Shield: When there is a significant risk of splashes, such as during transfer of solutions or when working with larger quantities, a face shield should be worn in addition to safety goggles to protect the entire face.[7]

Hand Protection

To prevent skin contact and irritation, appropriate chemical-resistant gloves are essential.

  • Nitrile Gloves: Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable choice for handling boronic acids.[7][9] It is advisable to check the glove manufacturer's compatibility data for the specific solvent being used.

  • Double Gloving: For procedures with a higher risk of exposure, such as when handling concentrated solutions, double gloving provides an additional layer of protection.

  • Glove Removal and Disposal: Gloves should be removed promptly if contaminated and disposed of as hazardous waste. Hands should be washed thoroughly with soap and water after removing gloves.[1][4]

Body Protection

To protect the skin and personal clothing from contamination, appropriate body protection should be worn.

  • Laboratory Coat: A fully fastened laboratory coat made of a suitable material should be worn at all times in the laboratory.[7]

  • Chemical-Resistant Apron: For tasks with a high splash potential, a chemical-resistant apron worn over the lab coat is recommended.

  • Closed-toe Shoes: Footwear that fully covers the feet is a standard requirement in any laboratory where chemicals are handled.[9]

Respiratory Protection

To prevent respiratory irritation from dust or aerosols, respiratory protection is crucial, particularly when handling the solid compound.

  • Chemical Fume Hood: All handling of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid, especially weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Respirator: If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used.[7][8][10]

PPE Summary Table
Protection Type Required PPE Additional Recommendations
Eye/Face Chemical safety gogglesFace shield for splash hazards
Hand Nitrile glovesDouble gloving for high-risk tasks
Body Laboratory coat, closed-toe shoesChemical-resistant apron for splash hazards
Respiratory Work in a chemical fume hoodNIOSH-approved respirator if fume hood is unavailable or dust is generated

Operational Handling Procedures

Adherence to strict operational procedures is as critical as wearing the correct PPE.

Preparation and Weighing
  • Work Area Preparation: Ensure the chemical fume hood is clean and uncluttered. Have all necessary equipment and materials, including waste containers, readily available.

  • Donning PPE: Put on all required PPE before handling the compound.

  • Weighing: Weigh the solid compound in the fume hood on a tared weigh boat or paper. Avoid creating dust.

  • Solution Preparation: Slowly add the solid to the solvent in a suitable container within the fume hood. Stir gently to dissolve.

Experimental Use
  • Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the risk of exposure.

  • Transfers: Use appropriate tools (e.g., pipettes, spatulas) for transfers to avoid spills.

  • Heating: If heating is required, do so in a well-ventilated area, preferably within the fume hood, and use appropriate heating equipment (e.g., a heating mantle with a stirrer).

Spill Response

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Contain: If safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill. For solid spills, gently sweep or vacuum the material into a designated waste container.[7] For liquid spills, use an absorbent material and then decontaminate the area.

  • Dispose: All spill clean-up materials must be disposed of as hazardous waste.[7]

Waste Disposal Plan

Proper disposal of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid and its contaminated materials is crucial to protect both personnel and the environment. Boronic acid waste should be treated as hazardous chemical waste.[9]

Waste Segregation
  • Designated Waste Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste containing [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid.[9][11]

  • Labeling: All waste containers must be labeled as "Hazardous Waste" and include the full chemical name.[9]

Step-by-Step Disposal Protocol
  • Solid Waste: Place all contaminated solid materials, including used gloves, weigh papers, and absorbent materials, into the designated solid hazardous waste container.[9]

  • Liquid Waste: Collect all solutions containing the compound in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.[12]

  • Empty Containers: Rinse empty containers with a suitable solvent three times. Collect the rinsate as liquid hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for decontaminated glassware or plasticware.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area until they are collected by your institution's environmental health and safety department.

Waste Handling and Disposal Workflow

G cluster_handling Chemical Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Protocol weighing Weighing & Solution Prep (in Fume Hood) experiment Experimental Use weighing->experiment solid_waste Contaminated Solids (Gloves, Paper, etc.) experiment->solid_waste liquid_waste Unused Solutions & Rinsate experiment->liquid_waste spill Spill Cleanup spill_waste Spill Debris spill->spill_waste solid_container Solid Hazardous Waste Container solid_waste->solid_container liquid_container Liquid Hazardous Waste Container liquid_waste->liquid_container spill_waste->solid_container ehs_pickup Collection by EH&S solid_container->ehs_pickup liquid_container->ehs_pickup

Caption: Workflow for the safe handling and disposal of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid.

References

  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Fluoro-2-methylphenylboronic acid.
  • ChemScene. (n.d.). (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid.
  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 3-Methylphenylboronic Acid.
  • Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Boronic acid, phenyl-.
  • BenchChem. (2025). Proper Disposal of (2-Cyano-3-methoxyphenyl)boronic Acid.
  • Carl Roth. (n.d.). Safety Data Sheet: Phenylboronic acid.
  • Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet: 2-Isopropoxypyridine-3-boronic acid pinacolester.
  • Tokyo Chemical Industry. (2025, November 11). Safety Data Sheet: 4-Formylphenylboronic Acid.
  • Fisher Scientific. (2009, September 8). Safety Data Sheet: 4-Pyridinylboronic acid pinacol ester.
  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet: N,N′-Bis(3-methylphenyl)-N,N′- diphenylbenzidine.
  • Fisher Scientific. (2020, December 13). Safety Data Sheet: Phenylboronic acid.
  • GreenTec Energy. (2022, August 23). Management of Acid Waste.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 4-tert-Butylphenylboronic acid.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • International Atomic Energy Agency. (n.d.). Processing of nuclear power plant waste streams containing boric acid.
  • AK Scientific, Inc. (n.d.). [2-(2-Hydroxypropan-2-yl)pyrimidin-5-yl]boronic acid Safety Data Sheet.
  • Fisher Scientific. (2023, October 13). Safety Data Sheet: 4-Fluoro-3-methylphenylboronic acid, 98%.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Carl Roth. (2022, September 20). Safety Data Sheet.
  • Apollo Scientific. (n.d.). 2-Fluoro-5-methylpyridine-3-boronic acid, pinacol ester Safety Data Sheet.
  • Carl Roth. (2022, November 22). Safety Data Sheet.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.

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